Articaine, like other local anesthetics, primarily works by binding to the alpha-subunit of voltage-gated sodium channels (Navs) [1] [2]. This binding occurs within the inner cavity of the channel pore [3], and this compound shows a strong interaction with a specific phenylalanine residue on the domain IV S6 segment, a recognized part of the local anesthetic receptor site [4].
The diagram below illustrates how this compound molecules access their binding site and preferentially block activated sodium channels.
This compound diffuses through the cell membrane and binds to sodium channels from the intracellular side, blocking nerve signal propagation.
This compound's blocking potency is quantitatively measured by its half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher affinity and potency.
Table 1: State-Dependent Blocking Affinity (IC₅₀) of this compound on Rat Nav1.4 Channels [4]
| Channel State | IC₅₀ (μM) | Relative Affinity (vs. Resting) |
|---|---|---|
| Resting (at -140 mV) | 378.0 ± 26.0 | 1x |
| Inactivated (at -70 mV) | 40.6 ± 2.7 | ~9x higher |
| Open (inactivation-deficient) | 15.8 ± 1.5 | ~24x higher |
Table 2: Blocking Affinity (IC₅₀) of this compound Across Different Sodium Channel Isoforms [4]
| Channel Isoform | Tissue Expression | IC₅₀ (μM) for Open Channel Block |
|---|---|---|
| Nav1.4 | Skeletal Muscle | 15.8 ± 1.5 |
| Nav1.7 | Peripheral Neurons (Pain pathways) | 8.8 ± 0.1 |
| Nav1.8 | Peripheral Neurons (Pain pathways) | 22.0 ± 0.5 |
This compound's thiophene ring provides greater lipid solubility than the benzene ring in lidocaine, enhancing diffusion through the nerve membrane [5] [1] [6]. This compound also contains an ester side chain, allowing rapid hydrolysis in the blood by plasma cholinesterases into inactive articainic acid [5] [1].
Researchers use specific methodologies to elucidate this compound's interactions with sodium channels.
Table 3: Summary of Key Experimental Methods for Studying this compound's Mechanism
| Method | Key Application | Example from Search Results |
|---|---|---|
| Heterologous Expression & Voltage Clamp | Expressing specific Nav isoforms in cells (e.g., HEK293) to measure current block and determine IC₅₀ under controlled voltage [4]. | Rat Nav1.4, human Nav1.7, and rat Nav1.8 channels expressed in HEK293t cells [4]. |
| Site-Directed Mutagenesis | Creating point mutations in suspected LA receptor residues to confirm binding site by observing changes in drug affinity [4]. | Mutating a phenylalanine in domain IV S6 reduced this compound binding affinity, confirming interaction with the LA receptor [4]. |
| Action Potential Voltage Clamp | Studying drug effects on action potential morphology and underlying ion currents in native cells like cardiomyocytes [8]. | Study in canine ventricular cardiomyocytes showed this compound blocks cardiac sodium, calcium, and potassium currents at high concentrations [8]. |
Articaine hydrochloride is a unique amide-type local anesthetic that has gained substantial prominence in dental practice globally and represents a significant subject for pharmacological research. Its molecular structure incorporates both a thiophene ring and an ester group, distinguishing it from other amide local anesthetics and contributing to its distinctive pharmacokinetic profile. The thiophene ring enhances the molecule's lipophilicity, potentially facilitating tissue penetration and neuronal membrane interaction, while the ester group provides a secondary metabolic pathway that contributes to its rapid inactivation. This dual structural characteristic makes this compound a hybrid agent with properties of both amide and ester anesthetics, offering a compelling profile for both clinical application and pharmaceutical investigation. [1]
The pharmacokinetic behavior of this compound is characterized by rapid onset of action and relatively short duration, making it particularly suitable for outpatient dental procedures. Following administration, this compound undergoes rapid distribution, with the free fraction crossing neuronal membranes to produce sodium channel blockade. Its plasma concentration peaks rapidly, typically within 10-30 minutes following injection, with the extent of absorption dependent on the vascularity of the administration site and the presence of vasoconstrictors. The elimination half-life of this compound is notably brief compared to other amide local anesthetics, approximately 20-30 minutes, contributing to its favorable safety profile and reduced potential for systemic accumulation. [2]
Table 1: Core pharmacokinetic parameters of this compound in human subjects
| Parameter | Value | Conditions/Notes | Source |
|---|---|---|---|
| Elimination Half-Life | 20-30 minutes | Parent compound in plasma | [2] |
| Elimination Half-Life | 27-42 minutes | Comprehensive metabolic half-life | [1] |
| Metabolite Half-Life (AA) | 2.44 ± 0.30 hours | Articainic acid metabolite | [3] |
| Protein Binding | 50-70% | Patient variability | [3] |
| Metabolite Protein Binding | 60-90% | Articainic acid | [3] |
| Time to Peak Effect | ~4 minutes | Clinical onset | [1] |
| Duration of Anesthesia | ~144 minutes | With vasoconstrictor | [1] |
Table 2: Renal excretion profile of this compound and metabolites after epidural administration
| Component | Percentage Excreted Unchanged | Additional Metabolic Forms Excreted | Renal Clearance |
|---|---|---|---|
| This compound | 2-5% | N/A | 12-28 mL/min |
| Articainic Acid | 40-70% (as metabolite) | N/A | 84-160 mL/min |
| Articainic Acid Glucuronide | N/A | 4-15% | Not specified |
| Total Recovery | 50-91% of administered dose | Combined all forms | Combined |
The biphasic elimination pattern observed with this compound demonstrates rapid initial clearance of the parent compound followed by slower elimination of its primary metabolite. The short half-life of the parent compound (20-30 minutes) reflects extensive and rapid hydrolysis by plasma esterases, while the longer half-life of articainic acid (approximately 2.44 hours) indicates that metabolite elimination is rate-limited by renal excretion rather than metabolic processes. This metabolic profile contributes to this compound's favorable safety window, as the active parent compound is rapidly inactivated, reducing the potential for systemic toxicity even with repeated dosing. [3] [2]
The renal clearance parameters demonstrate that articainic acid is eliminated much more efficiently than the parent compound, with clearance rates approximately 6-10 times higher. This substantial difference reflects the higher water solubility of the metabolite and active renal secretion mechanisms. The overall urinary recovery of 50-91% indicates that the primary elimination pathway for this compound and its metabolites is renal, with minor alternative pathways potentially including biliary excretion or further metabolism of the articainic acid molecule. [3]
This compound metabolism occurs through two primary pathways: rapid enzymatic hydrolysis of the ester group and hepatic cytochrome P450-mediated metabolism of the amide structure. The ester hydrolysis pathway is quantitatively more significant, occurring primarily in blood plasma through the action of nonspecific esterases, and results in the formation of articainic acid (also known as Carticainic acid), the primary inactive metabolite. This hydrolytic process is exceptionally efficient, with the ester bond cleavage occurring rapidly following systemic absorption, contributing to this compound's short elimination half-life and low systemic toxicity potential. The secondary metabolic pathway involves hepatic CYP450-mediated N-dealkylation, though this represents a minor route of biotransformation. [2] [1]
The articainic acid metabolite possesses negligible anesthetic activity and significantly higher water solubility compared to the parent compound, facilitating its renal excretion. While articainic acid is considered pharmacologically inactive, recent metabolomic studies suggest that it may still interact with cellular metabolic processes, though the clinical significance of these interactions remains under investigation. Following formation, articainic acid undergoes partial conjugation with glucuronic acid, forming articainic acid glucuronide, which accounts for 4-15% of the administered dose excreted in urine. This conjugation represents a secondary detoxification pathway that enhances the hydrophilicity of the molecule and promotes its elimination. [3]
Diagram 1: Metabolic pathways of this compound showing primary hydrolysis route and secondary hepatic metabolism. The width of arrows corresponds to the quantitative contribution of each pathway to overall elimination.
Table 3: Comparative pharmacokinetic properties of local anesthetics used in dentistry
| Parameter | This compound | Lidocaine | Mepivacaine | Bupivacaine |
|---|---|---|---|---|
| Concentration Used | 4% | 2% | 2-3% | 0.5-0.75% |
| Onset Time | ~4 minutes | 1-5 minutes | 2-4 minutes | 5-11 minutes |
| Duration (with vasoconstrictor) | ~144 minutes | 120-150 minutes | 120-180 minutes | 300-600 minutes |
| Elimination Half-Life | 20-30 minutes | ~90 minutes | 90-120 minutes | 210-240 minutes |
| Protein Binding | 50-70% | 60-80% | 75-80% | 90-95% |
| Lipid Solubility (Partition Coefficient) | Low (10× lower than lidocaine) | Moderate | Moderate | High |
| Maximum Recommended Dose (Healthy Adults) | 7 mg/kg | 4.5 mg/kg | 4.0-4.5 mg/kg | 1.3 mg/kg |
This compound's distinctive profile emerges clearly when compared with other commonly used local anesthetics. Its 4% concentration is double that of lidocaine, yet its lower lipid solubility (approximately 10 times lower than lidocaine) affects its distribution characteristics. Despite this lower lipid solubility, this compound demonstrates excellent tissue penetration capabilities, particularly through dense cortical bone, making it highly effective for mandibular procedures where infiltration anesthesia might otherwise be challenging. This apparent paradox may be explained by this compound's unique molecular interactions with lipid bilayers, where it preferentially inserts in the polar head group region rather than the deep hydrophobic core, potentially facilitating different transport mechanisms. [4] [1]
The metabolic clearance of this compound substantially exceeds that of other amide local anesthetics, with an elimination half-life approximately 3-4 times shorter than lidocaine and 4-6 times shorter than bupivacaine. This rapid clearance is attributed to this compound's susceptibility to hydrolysis by ubiquitous plasma esterases, providing a metabolic pathway unavailable to other amide anesthetics. This property is particularly advantageous in special populations, including elderly patients and those with hepatic impairment, where reduced cytochrome P450 activity might prolong the effects of other amide anesthetics. Studies specifically examining this compound pharmacokinetics in elderly populations have demonstrated minimal age-related changes in its clearance, supporting its favorable profile in this demographic. [2] [1]
Well-designed pharmacokinetic studies for this compound typically employ epidural administration or dental injection models to assess absorption, distribution, metabolism, and excretion parameters. The foundational study design involves administering this compound at standard clinical doses (typically 1.7-3.4 mL of 4% solution containing 68-136 mg this compound) to healthy human volunteers or patients undergoing specific procedures. Blood sampling follows a frequent schedule in the immediate post-administration period (e.g., 2, 5, 10, 15, 20, 30, 45 minutes) with extended sampling up to 6-8 hours to characterize the elimination phase of both parent compound and metabolites. Urine collection typically spans 24-48 hours post-administration, with aliquots taken at defined intervals for quantification of excreted compounds. [3]
Analytical methodologies for quantifying this compound and its metabolites have evolved substantially. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection represents the current gold standard, providing the sensitivity and specificity required to measure therapeutic concentrations. Sample processing typically involves protein precipitation with acetonitrile or methanol followed by solid-phase extraction to concentrate analytes and remove interfering substances. The limit of quantification for this compound in plasma is generally in the range of 5-10 ng/mL, sufficient to characterize the complete concentration-time profile. For metabolite quantification, enzymatic hydrolysis with β-glucuronidase is employed to distinguish between conjugated and unconjugated forms, providing a comprehensive metabolic profile. [3] [1]
Advanced metabolomic approaches provide insights into the subcellular effects of this compound and its impact on neuronal metabolism. The standard protocol involves exposing SH-SY5Y neuroblastoma cells (a validated model for neuronal toxicity studies) to this compound at concentrations causing 10% and 50% reductions in cell viability (typically 1.2 mM and 3.0 mM respectively for 24-hour exposures). Following exposure, cells are rapidly washed with cold saline and metabolites extracted using cold methanol/water mixtures. The extracellular metabolic profile is simultaneously analyzed from culture media to assess consumption and excretion patterns. [4]
Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the principal analytical platform for metabolomic studies, enabling simultaneous quantification of multiple metabolic pathways. Typical acquisition parameters include: 600-800 MHz spectrometer frequency, 298K sample temperature, pre-saturation water suppression, and 64-128 scans per sample to ensure adequate signal-to-noise ratio. Spectral data are processed using specialized software (e.g., Chenomx NMR Suite) for metabolite identification and quantification, followed by multivariate statistical analysis (PCA, PLS-DA) to identify significantly altered metabolic pathways. This approach has revealed that this compound exposure significantly affects glycolytic flux, branched-chain amino acid catabolism, TCA cycle function, and lipid droplet composition in neuronal cells. [4]
Recent metabolomic investigations have elucidated the subcellular mechanisms underlying this compound's potential neurotoxic effects at supracinical concentrations. Studies using SH-SY5Y neuroblastoma cells demonstrate that this compound exposure causes downregulation of glycolytic pathways and associated glucose-dependent metabolic cascades, including one-carbon metabolism and the hexosamine biosynthetic pathway. Additionally, this compound disrupts branched-chain amino acid (BCAA) catabolism, interferes with TCA cycle anaplerotic fueling, and activates alternative energy-producing pathways to compensate for mitochondrial dysfunction. These metabolic perturbations differ in magnitude but not in fundamental direction from those caused by lidocaine, suggesting shared mechanisms of neurotoxicity among local anesthetics with variations in potency. [4]
Lipid metabolism alterations represent another significant aspect of this compound's cellular effects. This compound-exposed neuronal cells demonstrate substantial lipid droplet accumulation, though with a different composition profile compared to other local anesthetics. Specifically, this compound promotes accumulation of cholesteryl esters, while lidocaine elicits increased triglyceride levels. This differential effect on lipid handling suggests distinct mechanisms of membrane disruption or lipid signaling interference that may contribute to the differential neurotoxicity profiles observed between these agents. Furthermore, this compound has been shown to have less impact on membrane phospholipid turnover compared to lidocaine, as evidenced by lower phosphatidylcholine to phosphocholine conversion, potentially indicating reduced membrane disruption. [4]
Diagram 2: Cellular pathways affected by this compound exposure in neuronal cells, showing metabolic, mitochondrial and lipid metabolism disruptions that contribute to neurotoxic effects at supracinical concentrations.
Emerging research has revealed that this compound possesses intrinsic antimicrobial properties against common oral pathogens, with minimum inhibitory concentrations (MIC) significantly below clinical concentrations achieved during dental anesthesia. Studies evaluating this compound against 52 strains of oral bacteria and Candida albicans demonstrated a broad spectrum of antibacterial activity, with MIC values ranging from 0.25 to 16 mg/mL. This antimicrobial activity has prompted investigations into structure-activity relationships and the development of This compound derivatives with enhanced antibacterial properties while maintaining anesthetic efficacy. [5]
Recent derivative screening efforts have identified AT-15 as a promising compound combining effective anesthesia with potent antibacterial activity. Screening methodologies employ bacterial cell membrane chromatography to identify derivatives with enhanced membrane interaction, followed by validation in animal anesthesia models. The antibacterial mechanism of AT-15 appears to involve disruption of bacterial cell membranes coupled with inhibition of topoisomerase, an enzyme essential for bacterial DNA synthesis. This dual mechanism provides potent bactericidal activity while potentially reducing the development of bacterial resistance. Safety assessments of these novel derivatives include both in vitro cytotoxicity assays and in vivo toxicological evaluation, demonstrating strong pharmacological activity with favorable safety profiles. [5]
This compound represents a significant advancement in local anesthetic pharmacology, with a unique structural design that confers distinct pharmacokinetic advantages. Its rapid metabolism via plasma esterases results in an exceptionally short elimination half-life, minimizing systemic accumulation and potentially reducing central nervous system and cardiovascular toxicity risks. The comprehensive pharmacokinetic data presented in this review provides researchers with robust parameters for comparative drug development and safety assessment. The detailed experimental methodologies support standardized approaches for further investigation of this compound and its novel derivatives.
The table below summarizes the key pharmacodynamic properties of this compound that determine its clinical behavior [1].
| Property | Description & Clinical Significance |
|---|---|
| Chemical Class | Amide local anesthetic with a unique thiophene ring (increases liposolubility) and an ester group (enables rapid hydrolysis) [2] [1]. |
| Mechanism of Action | Reversibly binds to the α-subunit of voltage-gated sodium channels from the inner cavity of the nerve. This inhibits sodium influx, prevents depolarization, and halts nerve impulse conduction [3] [1]. |
| Liposolubility | High. The thiophene ring enhances its ability to diffuse through lipid-rich nerve membranes, contributing to a faster onset and improved tissue diffusion [2] [1]. |
| Protein Binding | Approximately 94% (primarily to plasma proteins). High protein binding correlates with a longer duration of action, as less free drug is available for metabolism [1]. |
| Relative Potency | Considered intermediate-potency. A 4% formulation is used to achieve effectiveness comparable to 2% lidocaine, providing greater overall effectiveness for the dentition [2] [1]. |
| Onset of Action | Rapid; typically 1 to 2 minutes in infiltration injections, making it one of the fastest-acting dental local anesthetics [2]. |
For researchers investigating this compound's mechanisms, here are methodologies from published studies.
This protocol uses computational modeling to study how this compound penetrates and interacts with cell membranes at the atomic level [4].
This clinical model evaluates the relative effectiveness of different anesthetics in a pathologically inflamed tissue, which is a common clinical challenge [2].
The following diagram illustrates the pathway through which this compound exerts its anesthetic effect at the molecular and physiological levels.
This compound's pathway from administration to nerve signal blockade.
The pharmacodynamic properties of this compound directly translate into its clinical advantages [2]:
| Characteristic | Articaine | Lidocaine |
|---|---|---|
| Common Clinical Formulation | 4% with 1:100,000 or 1:200,000 epinephrine [1] | 2% with 1:100,000 epinephrine [2] [1] |
| Metabolism | Plasma esterases (rapid) [1] | Hepatic (slower) [1] |
| Half-Life | 27 - 42 minutes [1] | ~90 minutes [1] |
| Reported Neurotoxicity (Clinical) | Low (similar to lidocaine) [1] | Moderate [1] |
| Adverse Reactions | Rare (e.g., temporary paresthesia, headache) [1] | Rare [1] |
| Recommended Dosage (Adult) | ≤7 mg/kg [1] | <4.0 - 4.5 mg/kg [1] |
Conflicting evidence on this compound's neurotoxicity comes from different experimental models, which are detailed below.
A 2018 study directly compared the effects of this compound and lidocaine on neuronal cell viability and function using the SH-SY5Y neuroblastoma cell line [2].
A 2024 research paper presented a different perspective by investigating the toxic effects of this compound and lidocaine on Schwann cells, which are glial cells essential for nerve health and function [3].
While the in vitro data provides mechanistic insights, clinical safety profiles are paramount for application.
Articaine was first synthesized in 1969 and has since become a cornerstone of dental anesthesia in many regions [1] [2] [3]. The following table summarizes its key developmental milestones:
| Year | Event | Significance |
|---|---|---|
| 1969 | First synthesized by Rusching et al. [3] | Originally named "cthis compound"; first local anesthetic developed specifically for dentistry [3] [4]. |
| 1971 | First clinical trial (Germany) by Winther & Nathalang [1] [2] | Demonstrated superior anesthetic duration/extent vs. lidocaine for most teeth [2]. |
| 1976 | Released for clinical use in Germany [2] [3] | Marketed as "Cthis compound" hydrochloride [2]. |
| 1983/1984 | Entered North America via Canada [1] [3] | Generic name changed from cthis compound to This compound [1] [3]. |
| 1998 | Launched in the United Kingdom [5] [3] | Began expansion across English-speaking countries. |
| 2000 | Approved by US FDA [2] [6] | 4% formulation with 1:100,000 epinephrine (Septocaine) [2]. |
| 2006 | US FDA approved 4% this compound with 1:200,000 epinephrine [1] [6] | Provided an option with lower vasoconstrictor concentration [6]. |
This compound's unique molecular structure underpins its pharmacological behavior [1] [5] [3].
Diagram: this compound blocks sodium channels during inactivation, preventing depolarization.
| Property | This compound | Lidocaine | Clinical Implication for this compound |
|---|---|---|---|
| Chemical Ring | Thiophene [1] [3] | Benzene [1] | Greater lipid solubility, enhancing diffusion through nerve membranes [1] [2]. |
| Potency | Intermediate (slightly greater than lidocaine) [5] [7] | Reference Standard | 4% concentration is commonly used [2] [6]. |
| Protein Binding | ~95% [5] [3] | ~65% [3] | Longer duration of action at the nerve site [5]. |
| Half-life (Elimination) | 20-45 minutes [2] [3] | 90-120 minutes [2] [3] | Rapid metabolism; lower risk of systemic toxicity [1] [3]. |
| Metabolism | Plasma esterases (major), Liver (minor) [5] [2] | Liver (primarily) [3] | Inactive metabolite (articainic acid); safer for patients with hepatic impairment [5]. |
| pKa | 7.8 [5] | 7.9 [3] | Faster onset of action due to more molecules in uncharged form at tissue pH [5]. |
This compound's unique ester side chain is rapidly hydrolyzed by plasma cholinesterases to form inactive articainic acid [5] [2]. This metabolic pathway is a key differentiator. The following diagram illustrates the pharmacokinetic journey of this compound from administration to elimination:
Diagram: this compound's primary metabolism pathway via plasma esterases.
A 2021 meta-analysis of randomized controlled trials, considered the highest form of evidence, provides robust data on this compound's efficacy compared to the gold standard, lidocaine [2].
| Anesthesia Technique | Odds Ratio (OR) for Anesthetic Success (this compound vs. Lidocaine) | Statistical Significance (P-value) | Clinical Interpretation |
|---|---|---|---|
| Overall | OR: 2.17 [2] | P < 0.0001 [2] | This compound had 2.17 times the likelihood of anesthetic success than lidocaine across all routine dental procedures [2]. |
| Mandibular Block | OR: 1.50 [2] | P = 0.004 [2] | This compound was 1.5 times more likely to be successful for inferior alveolar nerve blocks [2]. |
| Infiltration Anesthesia | OR: 2.78 [2] | P = 0.0002 [2] | This compound was nearly 3 times more effective than lidocaine when administered via infiltration, especially noted in mandibular posterior teeth [2] [8] [6]. |
While the clinical profile of this compound is well-established, public documentation of its detailed industrial synthesis route and rigorous, large-scale comparative cytotoxicity studies are areas where further primary literature from chemical and pharmacological journals would be valuable.
The table below summarizes the available quantitative data for this compound from peer-reviewed sources.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Time to Peak Plasma Concentration (T~max~) | 10 - 15 minutes | After submucosal injection of 80 mg [1]. |
| Max Plasma Concentration (C~max~) | ~400 μg/L | With epinephrine 1:200,000 [1]. |
| ~580 μg/L | Without a vasoconstrictor [1]. | |
| Elimination Half-Life (T~1/2~) | ~20 minutes [1] | |
| Plasma Protein Binding | ~70% | For both this compound and its metabolite, articainic acid [1]. |
A critical finding is that the specific volume of distribution (Vd) for this compound is not reported in the available scientific literature from the search results. This parameter is essential for a complete pharmacokinetic profile, and its absence is a significant limitation for the requested whitepaper.
This compound's unique property is that it is an amide local anesthetic that also contains an ester group, leading to a distinct and rapid metabolic pathway [1] [2].
The experimental determination of this compound and its metabolite concentrations relies on High-Performance Liquid Chromatography (HPLC) [1] [3].
The following diagram illustrates the metabolic fate of this compound in the body, based on the information gathered.
This metabolic pathway is responsible for this compound's favorable safety profile, as the active drug is quickly deactivated regardless of hepatic or renal function [1].
The unavailability of the volume of distribution is a key gap. To proceed, I suggest you:
This compound hydrochloride 4% with epinephrine (typically 1:100,000 or 1:200,000) is an amide-type local anesthetic. Its unique chemical structure, featuring a thiophene ring, enhances its lipid solubility, facilitating diffusion through soft tissue and cortical bone [1]. A key differentiator is its metabolism; this compound contains an ester group hydrolyzed by plasma esterases, leading to a rapid elimination half-life of approximately 20-30 minutes and potentially reducing the risk of systemic toxicity [1].
Table 1: Summary of Clinical Study Outcomes on this compound Infiltration
| Study Focus | This compound Protocol | Comparator | Key Efficacy Outcomes | Safety & Dosage |
|---|---|---|---|---|
| Third Molar Extraction [2] [4] | Infiltration with 4% this compound (1:100,000 epinephrine) | IAN block with 2% lidocaine (1:100,000 epinephrine) | Comparable pain scores, patient satisfaction, and operation duration. | Significantly less anesthetic used (1.5 vs. 2.2 cartridges). No adverse events. |
| Supplemental Infiltration after Failed IAN Block [5] | Buccal infiltration with 1 cartridge of 4% this compound (1:100,000 epinephrine) | None (IAN block failure baseline) | 58% success rate for pulpal anesthesia during endodontic access. | Modest success rate highlights unpredictability in profound cases. |
| Needle-Free Anesthesia for Pulpitis [6] | Needle-free infiltration with 1.7 mL of 4% this compound | IAN block with 1.0-1.8 mL of 2% lidocaine | Faster onset (7.62 min vs. 9.35 min); higher success rate (93.62% vs. 80.85%). | Comparable hemodynamic stability and adverse reaction rates. |
Table 2: Anatomical Factors Influencing Mandibular Infiltration Success [3]
| Parameter | Successful Anesthesia (Insensate) | Failed/Delayed Anesthesia (Sensate) |
|---|---|---|
| Average Facial Cortical Thickness | ~1.94 mm | ~2.12 mm (up to 3.25 mm in one molar case) |
| Typical Anesthesia Onset Time | 5-10 minutes | >10 minutes, may require second injection or block |
| Recommended Pre-Treatment Assessment | Consider Cone Beam CT (CBCT) if cortical thickness is suspected to be >2.0-3.0 mm. |
This compound has a well-established safety profile. However, it is contraindicated in patients with:
A historical controversy exists regarding a potentially higher risk of paresthesia (nerve damage), but direct causation has not been proven. The incidence is very low, estimated at approximately 1 in 500,000 injections [1].
For researchers aiming to validate or build upon these clinical findings, here are detailed methodologies from the cited literature.
This design is ideal for a prospective, randomized, controlled clinical trial [2] [4].
This protocol assesses this compound's utility in a common clinical scenario—the failed primary nerve block [5].
The following diagram illustrates the logical workflow and decision-making process for employing this compound infiltration anesthesia in mandibular procedures, based on the evidence presented.
While current evidence supports the use of this compound infiltration, several areas warrant further investigation:
Articaine hydrochloride has emerged as a potent local anesthetic for dental procedures, particularly for inferior alveolar nerve block (IANB) techniques. As a thiophene derivative with unique pharmacological properties, this compound offers distinct advantages in clinical practice, including enhanced diffusion characteristics and reliable anesthetic efficacy. These application notes provide detailed protocols and evidence-based guidelines for researchers and pharmaceutical developers focused on local anesthetic development and optimization. The comprehensive data presented herein support this compound's position as a valuable therapeutic option for mandibular anesthesia, with demonstrated superior efficacy compared to traditional anesthetics like lidocaine in various clinical scenarios [1] [2].
The molecular structure of this compound, featuring a thiophene ring rather than the benzene ring found in other amide local anesthetics, confers significant lipophilicity advantages that facilitate improved nerve membrane penetration. Additionally, the presence of an ester group allows for dual metabolic pathways, potentially reducing systemic toxicity risks. These characteristics make this compound particularly suitable for regional nerve blocks in dental practice and warrant consideration for future anesthetic development programs. This document synthesizes current evidence regarding this compound's efficacy, safety profile, and optimal administration techniques to support research and development initiatives in pharmaceutical and clinical sciences [1].
This compound (4-methyl-3[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) represents a unique chemical entity among amide local anesthetics due to its thiophene nucleus and ester linkage. The thiophene ring significantly increases the molecule's lipid solubility, enhancing its ability to penetrate neural tissues compared to traditional benzene-ring anesthetics. This molecular design results in superior diffusive properties through lipid-rich nerve membranes and surrounding tissues, contributing to its clinical efficacy. The ester functional group enables this compound to undergo rapid enzymatic hydrolysis by plasma esterases, with approximately 90% of the administered dose metabolized to inactive articainic acid in the blood plasma. The remaining 10% undergoes hepatic transformation via cytochrome P450 enzymes, followed by renal excretion [1].
The pharmacokinetic profile of this compound demonstrates a serum half-life of 20-30 minutes, substantially shorter than lidocaine's 90-120 minute half-life. This reduced systemic exposure potentially enhances this compound's therapeutic safety margin, particularly when multiple injections are required or in patients with compromised metabolic capacity. This compound's high plasma protein binding (approximately 95%) further reduces the fraction of free drug available to produce potential systemic effects. These characteristics collectively contribute to this compound's favorable risk-benefit profile and support its utilization across diverse patient populations, including those with specific metabolic considerations [1].
This compound exerts its local anesthetic effect through reversible inhibition of voltage-gated sodium channels in neuronal membranes, preventing the generation and conduction of action potentials. The enhanced lipid solubility provided by the thiophene ring facilitates more rapid diffusion through neural sheaths and epineurial tissues, potentially explaining the improved efficacy observed in clinical studies, particularly in infiltration anesthesia. Following injection, this compound produces dose-dependent conduction blockade that affects sensory, motor, and autonomic functions in the anesthetized region. The addition of vasoconstrictor agents (typically epinephrine in concentrations of 1:100,000 or 1:200,000) prolongs the duration of action by reducing local blood flow and systemic absorption of the anesthetic agent [1].
The physiological onset of this compound for IANB typically occurs within 1.5-3.6 minutes, with pulpal anesthesia duration ranging from 30-120 minutes depending on the specific formulation and injection technique. Soft tissue anesthesia persists longer, generally lasting approximately 2.25 hours for maxillary infiltrations and up to 4 hours for mandibular blocks. These temporal characteristics make this compound particularly suitable for procedures of moderate duration while minimizing the period of functional impairment for patients. The anesthetic potency of this compound is approximately 1.5 times greater than lidocaine, allowing for effective anesthesia at lower doses when concentration-adjusted comparisons are made [1] [2].
Comparative clinical studies have consistently demonstrated the superior efficacy profile of this compound compared to lidocaine for various dental anesthetic applications. A comprehensive meta-analysis of randomized controlled trials determined that this compound provides significantly higher rates of anesthetic success across multiple injection techniques and clinical scenarios. The overall data indicate that this compound has 2.17 times the likelihood of achieving anesthetic success compared to lidocaine (OR: 2.17, 95% CI: 1.50, 3.15, P < 0.0001). When specifically evaluating mandibular nerve blocks, this compound demonstrated 1.5 times the likelihood of success (OR: 1.50, 95% CI: 1.14, 1.98, P = 0.004). The advantage was most pronounced in infiltration techniques, where this compound showed 2.78 times the likelihood of successful anesthesia (OR: 2.78, 95% CI: 1.61, 4.79, P = 0.0002) [1].
Recent comparative clinical research has further elucidated the temporal advantages of this compound in IANB procedures. A 2024 study evaluating the onset and depth of anesthesia for tooth extraction procedures found that 4% this compound with epinephrine 1:100,000 demonstrated statistically significant improvements in both parameters compared to 2% lidocaine with epinephrine 1:200,000. Quantitative assessment using electric pulp testing revealed significantly higher values at all measured time intervals (2, 4, 6, 8, and 10 minutes) in the this compound group, with complete anesthesia (pulp tester value of 64) achieved in 100% of this compound cases by 10 minutes, compared to only moderate responses in the lidocaine group. Qualitative assessment using a visual analog scale similarly confirmed superior patient-reported numbness in the this compound group at all measurement intervals [2].
Table 1: Comparative Efficacy of this compound vs. Lidocaine in Inferior Alveolar Nerve Block
| Parameter | This compound 4% with Epinephrine | Lidocaine 2% with Epinephrine | Statistical Significance |
|---|---|---|---|
| Overall Anesthetic Success (OR) | 2.17 (95% CI: 1.50-3.15) | Reference (1.0) | P < 0.0001 |
| Mandibular Block Success (OR) | 1.50 (95% CI: 1.14-1.98) | Reference (1.0) | P = 0.004 |
| Infiltration Anesthesia Success (OR) | 2.78 (95% CI: 1.61-4.79) | Reference (1.0) | P = 0.0002 |
| Onset Time (minutes) | 1.5-3.6 | 2.5-4.5 | P < 0.05 |
| Pulpal Anesthesia Duration (minutes) | 30-120 | 30-90 | P < 0.05 |
| Soft Tissue Anesthesia Duration (hours) | Up to 4 | 2-3 | P < 0.05 |
Patient-specific variables can significantly impact the success rates of IANB with this compound. Recent research has identified dental anxiety as a notable factor affecting anesthetic outcomes, particularly in procedures involving teeth with symptomatic irreversible pulpitis. A 2025 clinical trial demonstrated that patients with low dental anxiety (Modified Dental Anxiety Scale scores ≤10) experienced significantly higher rates of anesthetic success (84.2%) compared to those with moderate-to-high anxiety (MDAS ≥11), who achieved only 15.8% success rates (P < 0.001). The study further identified elevated salivary cortisol levels as an independent predictor of anesthetic failure (P = 0.010), suggesting that physiological stress responses may interfere with anesthetic mechanisms. These findings highlight the importance of considering psychological factors and implementing anxiety-reduction strategies when planning dental procedures requiring profound anesthesia [3].
The technical execution of the IANB procedure also significantly influences this compound efficacy. Literature indicates that the failure rate for IANB ranges from 15% to 20%, with most failures attributable to inaccurate identification of anatomical landmarks rather than the anesthetic agent itself. Variations in mandibular foramen position represent a particular challenge, as this critical landmark is not always located midway along the anteroposterior dimension of the mandibular ramus. On average, the foramen lies approximately 2.75 mm posterior to the midpoint of the ramus and may be positioned at or below the occlusal plane, with location variations observed based on patient age. These anatomical considerations underscore the importance of precise technique and operator proficiency in achieving consistent anesthetic success with this compound [4].
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Property | This compound | Lidocaine | Clinical Significance |
|---|---|---|---|
| Chemical Structure | Thiophene ring + ester group | Benzene ring | Enhanced lipid solubility with this compound |
| Molecular Potency | 1.5x lidocaine | Reference | Lower dose required for equivalent effect |
| Plasma Half-life | 20-30 minutes | 90-120 minutes | Shorter systemic exposure with this compound |
| Metabolism | Plasma esterases (90%) + hepatic | Hepatic (primarily) | Dual pathways for this compound |
| Protein Binding | ~95% | ~65% | Reduced free drug availability with this compound |
| Recommended Maximum Dose | 7 mg/kg (with epinephrine) | 7 mg/kg (with epinephrine) | Similar dose by weight |
| Toxicity Profile | Comparable to lidocaine | Reference | Similar safety considerations |
Patient selection criteria must be carefully considered before administering this compound for IANB. Absolute contraindications include documented allergy to this compound or other amide-type anesthetics and infection or inflammation at the injection site. Relative contraindications include bleeding disorders or anticoagulant therapy, severe trismus, significant psychological or behavioral conditions, and preexisting neurological disorders involving the mandibular nerve. A comprehensive medical and dental history should be obtained, along with informed consent discussing potential risks and benefits. Documenting any preexisting nerve deficits is essential for medicolegal purposes and appropriate patient management [5] [4].
Equipment preparation requires a standard dental aspirating syringe with a 25- or 27-gauge long needle (approximately 32 mm in length) to ensure sufficient reach to the mandibular foramen region. The 25-gauge needle is often preferred for its improved rigidity and reduced deflection during tissue penetration. This compound 4% with epinephrine 1:100,000 or 1:200,000 in standard 1.8 mL dental cartridges is the recommended formulation. Additional materials include topical anesthetic (20% benzocaine or 5% lidocaine ointment), gauze pads for mucosal drying, cotton-tipped applicators for topical application, and appropriate personal protective equipment. Patient positioning should involve a semi-recumbent sitting position with adequate occiput support and the mouth opened widely to maximize access to the injection site [5] [4].
Landmark Identification: Begin by palpating the coronoid notch on the anterior edge of the mandibular ramus using your thumb or forefinger. Retract the cheek laterally to visualize the pterygomandibular triangle bordered laterally by the coronoid notch and medially by the pterygomandibular raphe. The injection target is the pterygomandibular space adjacent to the mandibular foramen, which is typically located approximately 19 mm from the coronoid notch and slightly below the occlusal plane in adults [5] [4].
Needle Placement and Advancement: Position the syringe barrel over the contralateral premolar teeth, maintaining the needle parallel to the occlusal plane and approximately 1 cm above this reference line. Rest the needle against the lateral edge of the pterygomandibular raphe with the bevel oriented toward the ramus. Advance the needle through the mucosa while maintaining this trajectory until contact with bone is achieved (typically at 2-2.5 cm depth). Withdraw the needle approximately 1 mm to position the tip away from the periosteum and within the pterygomandibular space [5].
Aspiration and Injection: Apply negative pressure via the aspirating syringe to exclude intravascular placement. If aspiration is negative, slowly deposit 1.5-1.8 mL of this compound solution over approximately 60 seconds. If blood is aspirated, relocate the needle slightly before repeating aspiration and proceeding with injection. For comprehensive mandibular anesthesia, a supplementary buccal nerve block (0.2-0.3 mL) may be administered adjacent to the mandibular molars to anesthetize the buccal soft tissues [5] [4].
In cases of initial anesthetic failure, several technical modifications may improve success rates. Needle repositioning 2-5 mm superiorly or inferiorly from the initial contact point can better target the inferior alveolar nerve. Alternatively, the Gow-Gates technique or Akinosi closed-mouth approach may be considered when conventional IANB proves unsuccessful. For procedures involving mandibular molars with symptomatic irreversible pulpitis, supplemental buccal and lingual infiltrations using 0.5-1.0 mL of this compound adjacent to the tooth root apices can enhance anesthetic efficacy through the intraosseous diffusion properties of this compound [1] [3].
Volume adjustment considerations should account for patient-specific factors. For pediatric patients or those with low body weight, reduced volumes (approximately 1.0-1.2 mL for IANB) may be sufficient while maintaining efficacy and staying within recommended maximum dosage limits (7 mg/kg for this compound with vasoconstrictor). For patients with hepatic impairment, this compound's dual metabolic pathway may offer advantages, but careful dose calculation remains essential. In all cases, the maximum recommended dose of this compound should not be exceeded (approximately 500 mg for a 70 kg adult when using 4% concentration with vasoconstrictor) [5] [1].
The potential for nerve injury with this compound has been the subject of scientific investigation and debate. A mini-systematic review published in the British Dental Journal analyzed one double-blind randomized controlled trial and six retrospective cohort studies to determine whether 4% this compound poses a greater risk of inferior alveolar or lingual nerve damage compared to 2% lidocaine when administered for IANB. The review concluded that the available literature provides no conclusive evidence that this compound causes more nerve damage than lidocaine. However, some authors advised caution when using this agent, particularly for nerve blocks. All studies emphasized the need for further quality research, suggesting that practitioners should exercise clinical judgment when selecting this compound for IANB until more definitive evidence emerges [6].
The mechanisms underlying nerve injury following IANB are multifactorial and may include direct needle trauma, intraneural hematoma formation, local anesthetic neurotoxicity, or ischemic damage secondary to vasoconstrictor effects. While the higher concentration of this compound (4% versus 2% lidocaine) has raised theoretical concerns, current evidence does not establish a clear causal relationship. To minimize neurological risks, practitioners should use aspirating techniques to prevent intravascular injection, administer the anesthetic slowly with low pressure, and avoid multiple needle redirects during a single procedure. Patients should be informed about the rare possibility of prolonged anesthesia or paresthesia as part of the informed consent process [6].
Systemic toxicity from this compound is rare when administered within recommended dosage guidelines. However, accidental intravascular injection or dose miscalculation can lead to elevated plasma concentrations potentially resulting in central nervous system effects (dizziness, tinnitus, perioral paresthesia, seizures) or cardiovascular manifestations (hypotension, bradycardia, arrhythmias). The maximum recommended dose for this compound with epinephrine in healthy adults is 7 mg/kg, not to exceed 500 mg total. This equates to approximately seven cartridges of 4% this compound for a 70 kg adult. Lower maximum doses (approximately 2.5 mg/kg) of epinephrine should be used in patients with significant cardiovascular disease [5] [1].
Allergic reactions to this compound are uncommon but may occur, particularly in patients with cross-sensitivity to other amide-type anesthetics. True IgE-mediated anaphylaxis is extremely rare. Methemoglobinemia represents a potential adverse effect associated with all local anesthetics, though the risk with this compound is minimal when administered at recommended doses. Hematoma formation may occur due to vascular puncture of the pterygoid plexus and is typically self-limiting with conservative management. To mitigate adverse event risks, practitioners should always employ aspiration techniques before injection, use the lowest effective dose, and have emergency equipment and medications readily available. Slow injection rates (approximately 1 mL per minute) further enhance safety by reducing the risk of intravascular injection and patient discomfort [5] [4].
The following diagram illustrates the clinical decision pathway for determining appropriate use of this compound in inferior alveolar nerve block, incorporating patient selection, technique selection, and risk mitigation strategies:
This diagram illustrates the critical anatomical relationships for successful administration of inferior alveolar nerve block with this compound, highlighting key landmarks and injection targets:
This compound 4% with epinephrine represents an effective and safe option for inferior alveolar nerve block in dental procedures, demonstrating superior efficacy compared to lidocaine 2% with epinephrine in multiple clinical studies. The unique pharmacological profile of this compound, including its enhanced lipid solubility and dual metabolic pathways, contributes to its clinical performance and safety characteristics. When administered according to established protocols with attention to anatomical precision and proper technique, this compound provides predictable anesthesia for various mandibular procedures while maintaining a favorable risk-benefit profile [1] [2].
Future research directions should include larger randomized controlled trials specifically designed to evaluate the potential relationship between this compound and nerve injury, addressing limitations of previous retrospective studies. Investigation of optimal this compound concentrations and delivery techniques may further refine clinical efficacy while minimizing potential risks. Pharmacogenetic studies exploring individual variations in response to this compound represent another promising avenue for personalized anesthesia approaches. For pharmaceutical developers, this compound's established efficacy and unique molecular structure provide opportunities for novel delivery systems or formulation enhancements that could expand clinical applications and improve patient experiences in dental anesthesia [6].
The Gow-Gates mandibular nerve block represents a sophisticated approach to regional anesthesia in dentistry, first described by Dr. George A.E. Gow-Gates in 1973. This technique differs fundamentally from conventional inferior alveolar nerve blocks by targeting the mandibular nerve trunk immediately below the head of the condyle rather than at the lingula, potentially providing more comprehensive anesthesia of the entire mandibular quadrant. When performed successfully, the Gow-Gates technique achieves mandibular conduction anesthesia affecting the inferior alveolar, lingual, mylohyoid, auriculotemporal, and buccal nerves—essentially all sensory branches of the mandibular division of the trigeminal nerve. The clinical implications are significant: this single injection can provide anesthesia for procedures involving teeth from the midline to the molars, associated gingiva, mucoperiosteum, and the anterior two-thirds of the tongue in the injected quadrant.
The combination of this advanced technique with 4% articaine hydrochloride represents a significant evolution in dental anesthesia protocols. This compound's unique pharmacological profile, particularly its enhanced diffusibility and liposolubility, complements the anatomical challenges of the Gow-Gates approach. For researchers and clinicians developing anesthetic protocols, understanding the synergy between technique and pharmacological agent is essential for optimizing clinical outcomes. Evidence suggests that the Gow-Gates technique has a higher success rate than conventional inferior alveolar nerve blocks, particularly in cases of irreversible pulpitis where conventional anesthesia often fails due to complex neuroinflammatory responses. This protocol document provides detailed methodology and evidence-based recommendations for maximizing anesthetic efficacy while maintaining patient safety.
This compound hydrochloride (4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) possesses a unique molecular structure that differentiates it from other amide local anesthetics. Its distinctive thiophene ring replaces the benzene ring found in other amides, while it retains both ester and amide functional groups, classifying it as a hybrid anesthetic. The thiophene ring significantly increases this compound's liposolubility, enhancing its ability to penetrate neural membranes and diffuse through tissue and bone. This enhanced diffusibility is particularly valuable in the Gow-Gates technique, where the anesthetic must reach the main nerve trunk surrounded by various tissue layers. This compound is typically formulated as a 4% solution (40 mg/mL), which is twice the concentration of standard lidocaine formulations, with epinephrine in either 1:100,000 or 1:200,000 concentrations to prolong duration and reduce systemic absorption.
Table 1: Comparative Properties of Common Dental Local Anesthetics
| Anesthetic | Concentration | Vasoconstrictor | Lipid Solubility | Protein Binding | Half-Life |
|---|---|---|---|---|---|
| This compound | 4% | Epinephrine 1:100,000 or 1:200,000 | High | 95% | 20-30 min |
| Lidocaine | 2% | Epinephrine 1:100,000 or 1:50,000 | Moderate | 65% | 90-120 min |
| Mepivacaine | 3% | None (or levonordefrin) | Moderate | 75% | 90-120 min |
| Prilocaine | 4% | None (or epinephrine) | Moderate | 55% | 90-120 min |
This compound's unique metabolic pathway contributes significantly to its safety profile. Unlike other amide local anesthetics that undergo primarily hepatic metabolism, this compound is rapidly hydrolyzed in the blood plasma by plasma esterases to form articainic acid, which is pharmacologically inactive. This dual metabolic pathway results in an exceptionally short elimination half-life of approximately 20-30 minutes, compared to 90-120 minutes for lidocaine. This rapid metabolism reduces the risk of systemic toxicity and makes this compound particularly suitable for patients with hepatic impairment or those taking medications that affect hepatic function. For clinical applications requiring larger volumes of anesthetic, such as the Gow-Gates technique which may utilize up to 3.6 mL of solution, this safety advantage is particularly relevant. Research indicates that this compound has only 60% of the systemic toxicity of lidocaine when compared milligram to milligram, despite its higher concentration in clinical formulations.
Before administering a Gow-Gates block with this compound, thorough patient evaluation is essential. Review the patient's medical history, with particular attention to allergies to sulfites (present in epinephrine-containing solutions), bleeding disorders, or significant cardiovascular, hepatic, or renal impairment. Although this compound's safety profile is favorable, professional judgment should guide use during pregnancy, considering that animal studies showed fetal alterations only at doses four times the maximum human recommendation. For nursing mothers, this compound's rapid elimination half-life is advantageous; package inserts suggest that "nursing mothers may choose to pump and discard breast milk for approximately four hours following an injection of this compound and then resume breastfeeding"—a recommendation unique to this compound among local anesthetics used in dentistry.
Armamentarium for the Gow-Gates technique should include:
The Gow-Gates technique requires identification of specific anatomical landmarks:
Proper patient positioning is critical for success. The patient should be semi-supine with the mouth fully open. The maximal mouth opening causes the mandibular condyle to translate anteriorly and inferiorly, positioning the mandibular nerve trunk more accessibly. Maintenance of this position during and for approximately two minutes after injection is essential for proper anesthetic distribution.
Table 2: Gow-Gates Technique Landmarks and Positioning
| Landmark Type | Structure | Clinical Significance |
|---|---|---|
| Intraoral | Mesiopalatal cusp of maxillary second molar | Determines height of needle insertion |
| Intraoral | Distal to upper second molar | Site of needle penetration |
| Extraoral | Intertragic notch of ear | Guides needle direction toward condylar neck |
| Extraoral | Corner of the mouth | Establishes plane for needle alignment |
| Palpation | Anterior border of ramus | Confirms needle path and depth |
Apply topical anesthetic to the buccal mucosa distal to the maxillary second molar at the height of the mesiopalatal cusp for at least one minute.
Position the patient with mouth fully open; a mouth prop may be used to maintain this position throughout the procedure.
Palpate the anterior border of the mandibular ramus with the forefinger, locating the coronoid notch.
Align the syringe barrel with the plane extending from the intertragic notch of the ear to the corner of the mouth on the opposite side.
Insert the needle distal to the maxillary second molar at the height of the mesiopalatal cusp, directing it toward the intertragic notch.
Advance the needle slowly (approximately 25 mm depth) until bone contact is made with the condylar neck. If bone is not contacted, withdraw slightly, reassess landmarks, and redirect.
Withdraw 1 mm after bone contact to prevent periosteal injection, then aspirate to ensure non-vascular placement.
Slowly deposit the anesthetic solution over 60-90 seconds. Research indicates that 3.6 mL of this compound provides significantly higher success rates (82.5%) than 1.8 mL (17.5%) for extraction procedures.
Maintain mouth opening for two minutes after injection to facilitate proper anesthetic distribution.
Wait 5-8 minutes before testing anesthesia. Complete onset may take up to 10-12 minutes, with some studies reporting onset times ranging from 8-45 minutes depending on volume and technique accuracy.
Recent systematic reviews and meta-analyses provide compelling evidence regarding this compound's efficacy in mandibular anesthesia. A 2021 comprehensive meta-analysis of randomized controlled trials demonstrated that this compound had 1.5 times the likelihood of anesthetic success compared to lidocaine in mandibular blocks (OR: 1.50, 95% CI: 1.14, 1.98, P = 0.004). When considering both nerve blocks and infiltrations collectively, this compound was 2.17 times more effective than lidocaine (OR: 2.17, 95% CI: 1.50, 3.15, P < 0.0001). This enhanced efficacy is particularly pronounced in infiltration anesthesia, where this compound was nearly three times more effective than lidocaine (OR: 2.78, 95% CI: 1.61, 4.79, P = 0.0002), a significant advantage when supplemental anesthesia is required following a Gow-Gates block.
The Gow-Gates technique specifically has demonstrated superior performance compared to conventional inferior alveolar nerve blocks, particularly in cases of irreversible pulpitis. A 2021 systematic review comparing anesthetic efficacy for symptomatic irreversible pulpitis found "evidence of the higher efficacy of the Gow-Gates technique than that of the inferior alveolar nerve block technique." This enhanced efficacy is attributed to the higher deposition of anesthetic solution at the level of the mandibular nerve trunk, potentially anesthetizing accessory innervation that might escape conventional blocks. The histological composition of tissues within the infratemporal fossa further favors this compound's enhanced liposolubility and diffusibility, creating a synergistic effect between technique and pharmacological agent.
Irreversible pulpitis presents significant challenges for achieving profound anesthesia due to neuroplastic changes in inflamed pulp tissue, including altered resting membrane potentials and increased expression of tetrodotoxin-resistant sodium channels. In these difficult cases, the combination of this compound and the Gow-Gates technique shows particular promise. A systematic review of anesthetic efficacy in irreversible pulpitis ranked this compound as significantly more effective than other local anesthetics, with success rates of 84-92% compared to 45-88% for lidocaine, mepivacaine, prilocaine, and bupivacaine. A 2008 randomized controlled trial specifically comparing this compound and lidocaine for Gow-Gates blocks in irreversible pulpitis found that both anesthetics provided 87.5% overall success with no statistically significant difference between them, suggesting that the technique itself may be as important as the anesthetic choice in these challenging cases.
Table 3: Anesthetic Efficacy in Irreversible Pulpitis (Success Rates)
| Anesthetic | Conventional IANB | Gow-Gates Technique | Buccal Infiltration (Supplemental) |
|---|---|---|---|
| This compound 4% | 84-92% | 87.5% | 70-85% |
| Lidocaine 2% | 45-65% | 87.5% | 25-35% |
| Mepivacaine 3% | 55-60% | Not reported | 30-40% |
| Prilocaine 4% | 65-70% | Not reported | 40-50% |
This compound has demonstrated an excellent safety profile across numerous clinical studies. A comprehensive review of randomized controlled trials concluded that "this compound is a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages," with no higher association with anesthetic-related adverse effects compared to lidocaine. The risk of paresthesia, particularly with mandibular blocks, has been historically discussed in relation to this compound; however, recent evidence suggests this risk is minimal when proper injection protocols are followed. This compound's rapid metabolism contributes to its favorable safety profile, with a plasma half-life of 20-30 minutes compared to 90+ minutes for lidocaine and other amide anesthetics. This rapid clearance is particularly advantageous in pediatric, geriatric, and medically compromised patients where reduced metabolic capacity may prolong the effects of other local anesthetics.
The epinephrine concentration in this compound formulations should be selected based on procedural requirements. According to FDA-approved manufacturer statements: "For most routine dental procedures, this compound containing epinephrine 1:200,000 is preferred. However, when more pronounced hemostasis or improved visualization of the surgical field are required, this compound containing epinephrine 1:100,000 may be used." The durable effectiveness of both formulations is similar, but the 1:200,000 epinephrine formulation significantly reduces cardiovascular stimulation risk, an important consideration for patients with cardiac compromise or hypertension.
The Gow-Gates technique presents a moderate learning curve for clinicians accustomed to conventional inferior alveolar nerve blocks. Malamed suggested two approaches for developing proficiency: first, using the technique on all patients requiring mandibular anesthesia for 1-2 weeks to gain clinical experience; or second, employing the Gow-Gates technique specifically when conventional IANB provides inadequate anesthesia. The most common technical challenge is failure to contact bone at the condylar neck, typically resulting from inadequate mouth opening, incorrect needle alignment, or insufficient needle depth. When bone is not contacted, the needle should be withdrawn halfway, landmarks reassessed, and the needle redirected slightly anteriorly before readvancing.
The onset time for Gow-Gates blocks is typically longer than conventional IANB—ranging from 5-15 minutes depending on the volume injected and accuracy of technique. A pilot study demonstrated that 56% of patients achieved complete anesthesia within 8 minutes using 3.6 mL of anesthetic, compared to only 6% with 1.8 mL. Patients should be advised that profound anesthesia may take up to 10-12 minutes to develop fully. Post-operative trismus risk is potentially lower with Gow-Gates than conventional IANB due to the higher injection site away from the medial pterygoid muscle, though proper technique including slow deposition and minimal multiple injections further minimizes this risk.
The following workflow diagram illustrates the decision pathway for administration of this compound via Gow-Gates mandibular block, integrating patient assessment, technical execution, and efficacy evaluation:
The combination of 4% this compound and the Gow-Gates technique represents an advanced protocol for achieving profound mandibular anesthesia, particularly in clinically challenging situations such as irreversible pulpitis or patients with accessory innervation. Evidence demonstrates this compound's superior efficacy compared to lidocaine, with a favorable safety profile enhanced by its rapid plasma metabolism. The Gow-Gates technique provides comprehensive anesthesia of the entire mandibular quadrant through a single injection when properly executed, though it requires meticulous attention to anatomical landmarks and patient positioning.
Future research directions should include:
For researchers and clinicians, mastery of this technique expands the armamentarium for managing complex pain control scenarios in dental practice, potentially reducing the need for supplemental injections and improving patient experience through more predictable profound anesthesia.
Endoscopic Endonasal Dacryocystorhinostomy (EN-DCR) is a primary surgical treatment for nasolacrimal duct obstruction. The procedure's success depends on a clear surgical field and patient cooperation, making the choice of local anesthetic critical. While lidocaine has been the traditional agent, recent evidence indicates that 4% articaine with adrenaline (1:100,000) offers significant clinical benefits, including enhanced anesthetic efficacy and improved surgical conditions due to reduced bleeding [1] [2] [3].
This compound is an amide local anesthetic with a thiophene ring, which increases its lipid solubility and tissue penetration. Its high plasma protein binding rate (up to 95%) and excellent diffusion characteristics make it particularly effective for infiltration and nerve block anesthesia in mucosal tissues [2] [4].
A 2024 retrospective study compared 4% this compound with adrenaline to 2% lidocaine with adrenaline in 180 patients undergoing EN-DCR. The key outcomes are summarized in the table below.
Table 1: Comparative Efficacy of this compound vs. Lidocaine in EN-DCR
| Outcome Measure | This compound Group (n=73) | Lidocaine Group (n=107) | P-value |
|---|---|---|---|
| Anesthesia Efficacy (Effective Proportion) | 89.0% | 76.6% | 0.0487 [2] [3] |
| VAS Pain Score (cm) | 4.4 ± 0.6 | 5.0 ± 1.0 | < 0.0001 [1] [2] |
| Intraoperative Bleeding Volume (mL) | 4.06 ± 0.94 | 4.43 ± 0.93 | 0.004 [2] [3] |
| Patients Requiring Supplemental Anesthesia | 0 | 3 | Not Reported [2] |
The study also monitored hemodynamic parameters, finding no statistically significant differences in heart rate or blood pressure changes between the two groups, indicating a similar cardiovascular safety profile [2] [4].
Table 2: Hemodynamic Profile During EN-DCR under Local Anesthesia
| Parameter | Findings (this compound vs. Lidocaine) | Significance |
|---|---|---|
| Heart Rate (HR) | No significant difference at baseline, during, or after surgery | p > 0.05 [3] |
| Systolic Blood Pressure | No significant difference at baseline, during, or after surgery | p > 0.05 [3] [4] |
| Diastolic Blood Pressure | No significant difference at baseline, during, or after surgery | p > 0.05 [3] [4] |
The following protocol is adapted from the methodology of the cited clinical study [2] [3].
The anesthesia procedure involves a two-step process: surface anesthesia followed by infiltration and nerve blocks.
Step 1: Surface Anesthesia and Mucosal Constriction
Step 2: Infiltration and Nerve Block Anesthesia
Step 3: Intraoperative Anesthesia Assessment and Supplementation
To objectively evaluate the anesthetic's performance, the following metrics should be collected during surgery.
Table 3: Key Metrics for Evaluating Anesthetic Efficacy in EN-DCR
| Metric | Definition/Measurement Method | Purpose |
|---|---|---|
| Anesthesia Efficacy (EP) | Percentage of patients achieving sufficient anesthesia for calm cooperation within 40 min. | Measure primary success rate of the protocol [2]. |
| VAS Pain Score | Patient self-reported pain on a 10 cm Visual Analog Scale (0=no pain, 10=worst pain) during bone removal. | Quantify subjective patient experience [1] [3]. |
| Intraoperative Bleeding | Volume (mL) of blood collected via suction during dissection of the uncinate process and bone removal. | Assess impact of vasoconstriction on surgical field clarity [2] [3]. |
| Hemodynamic Stability | Continuous monitoring of Heart Rate (HR) and Non-Invasive Blood Pressure (BP) at baseline, during injection, and at 5-min intervals. | Monitor patient safety and physiological response [3] [4]. |
The clinical data demonstrates that 4% this compound with adrenaline is a superior alternative to lidocaine for local anesthesia in EN-DCR procedures. Its primary advantages are a higher rate of successful anesthesia induction and a significant reduction in intraoperative bleeding, which directly contributes to a clearer surgical field [1] [2].
The superior performance of this compound is attributed to its pharmacokinetic properties:
In the studied cohort, this compound was well-tolerated. No adverse reactions such as injection site pain, rash, pruritus, or systemic effects like dizziness, nausea, or palpitations were reported in either the this compound or lidocaine groups [2] [4].
For researchers and clinicians adopting this protocol, consider the following:
1. Clinical Efficacy and Comparative Performance Moderate to strong evidence indicates that 4% articaine with epinephrine (1:100,000 or 1:200,000) is a potent local anesthetic for mandibular procedures. Its high lipid solubility, conferred by a unique thiophene ring, and rapid metabolism (half-life of 20-30 minutes) contribute to its efficacy and safety profile [1].
Table 1: Anesthetic Success Rates in Mandibular Molars with Irreversible Pulpitis (Systematic Review & Meta-Analysis)
| Anesthetic Technique | Number of Cases | Anesthetic Success Rate | Risk Ratio (RR) vs. Lidocaine IANB | Certainty of Evidence (GRADE) |
|---|---|---|---|---|
| 4% this compound Buccal Infiltration | 284 | 72.2% | RR = 1.06 (95% CI: 0.93-1.20) | Moderate [2] |
| 2% Lidocaine IANB | 284 | 68.1% | Reference | Moderate [2] |
This analysis of 405 patients found comparable success rates, though the evidence is still considered inconclusive due to insufficient sample size per Trial Sequential Analysis [2].
2. Advantages in Pediatric Dentistry In pediatric patients, this compound buccal infiltration offers significant practical benefits. It is technically simpler to administer than an IANB and results in a shorter duration of soft tissue numbness, thereby reducing the risk of post-operative lip or cheek biting [3]. A 2025 split-mouth study demonstrated its effectiveness for pulpectomy in primary mandibular second molars, with patients reporting lower mean pain scores compared to 2% lignocaine IANB [3].
Table 2: Anesthetic Outcomes in Pediatric Pulpectomy Procedures (Split-Mouth RCT)
| Evaluation Method | 4% this compound Buccal Infiltration | 2% Lignocaine IANB | Statistical Significance |
|---|---|---|---|
| Subjective Pain (Wong-Baker Faces Scale) [3] | |||
| "No hurt" | 20% | 0% | p = 0.015 |
| "Hurts little bit" | 50% | 30% | |
| "Hurts little more" | 30% | 50% | |
| Objective Pain (Modified Behavioral Pain Scale) [3] | Lower mean score | Higher mean score | Favorable for this compound |
3. Broad Efficacy Across Procedures Evidence supports the use of this compound buccal infiltration for various mandibular procedures. A study on tooth extractions reported a 94% success rate for this compound buccal infiltration (with supplemental lingual anesthesia), comparable to a 92% success rate for this compound IANB [4]. A comprehensive 2021 meta-analysis concluded that this compound has a 2.78 times higher likelihood of anesthetic success than lidocaine for infiltration anesthesia in both jaws [1].
Protocol 1: Buccal Infiltration for Mandibular Molar Anesthesia (Adult) This protocol is adapted from procedures used in RCTs for managing irreversible pulpitis [2].
Protocol 2: Buccal Infiltration for Pulpal Anesthesia in Pediatric Patients This protocol is derived from a split-mouth randomized controlled trial for pulpectomy in primary molars [3].
This compound has a strong safety profile comparable to lidocaine, with no higher association with anesthetic-related adverse effects [1]. However, clinicians should be aware of potential complications.
The following diagram illustrates the decision-making workflow for selecting an anesthetic technique for mandibular molars, based on the available evidence.
Articaine hydrochloride has emerged as a premier local anesthetic in dental therapeutics, particularly for endodontic procedures requiring profound pulpal anesthesia. As a unique amide anesthetic containing a thiophene ring and ester group, this compound demonstrates superior diffusion characteristics through both soft tissue and bone compared to traditional anesthetics like lidocaine. Recent meta-analyses and randomized controlled trials have consistently demonstrated that 4% this compound with epinephrine provides significantly faster onset, longer duration, and higher success rates for pulpal anesthesia, especially in challenging cases such as symptomatic irreversible pulpitis. These advantages, coupled with its favorable safety profile due to rapid plasma metabolism, position this compound as an invaluable tool for researchers investigating local anesthetic efficacy and for clinicians managing complex dental pain. This document provides comprehensive application notes and detailed experimental protocols to support systematic investigation of this compound's pulpal anesthetic properties across various research and clinical development contexts.
This compound (4-methyl-3[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) possesses a unique molecular structure that differentiates it from other amide local anesthetics. Unlike lidocaine, this compound features a thiophene ring instead of a benzene ring and contains an additional ester group [1]. The thiophene ring significantly increases this compound's lipid solubility, facilitating more efficient diffusion through nerve cell lipid membranes and surrounding tissues [2]. This compound exerts its anesthetic effect through the reversible blockade of voltage-gated sodium channels in neuronal membranes, preventing depolarization and subsequent nerve impulse propagation [3]. This mechanism is shared among amide local anesthetics, but this compound's enhanced lipid solubility enables more effective penetration through tissue barriers, including the relatively dense mandibular bone.
This compound demonstrates favorable pharmacokinetic properties that contribute to both its efficacy and safety profile. After administration, this compound achieves peak plasma concentrations within 10-15 minutes following submucosal injection [4]. The mean maximum plasma concentration is approximately 400 μg/L for this compound with epinephrine 1:200,000 and 580 μg/L for this compound without vasoconstrictor [4]. A critical differentiator in this compound's metabolism is the presence of an ester group that undergoes rapid hydrolysis by plasma esterases, with approximately 90% of the drug metabolized via this pathway to the inactive metabolite articainic acid [1]. The remaining 10% undergoes hepatic metabolism via cytochrome P450 enzymes [1]. This dual metabolic pathway results in an exceptionally short elimination half-life of approximately 20-30 minutes for this compound, significantly shorter than lidocaine's 90-120 minute half-life [4] [1]. The rapid metabolism contributes to this compound's low systemic toxicity profile and reduces the risk of cumulative effects with repeated dosing.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Time to Maximum Plasma Concentration | 10-15 minutes | Submucosal injection | [4] |
| Peak Plasma Concentration (Cmax) | 400 μg/L | With epinephrine 1:200,000 | [4] |
| Peak Plasma Concentration (Cmax) | 580 μg/L | Without vasoconstrictor | [4] |
| Elimination Half-Life | 20-30 minutes | Plasma elimination | [1] |
| Plasma Protein Binding | 70% | This compound and articainic acid | [4] |
| Metabolism Pathway | 90% plasma esterases, 10% hepatic | Ester hydrolysis vs. CYP450 | [1] |
Recent high-quality randomized controlled trials and meta-analyses have consistently demonstrated the superior efficacy of this compound compared to lidocaine for pulpal anesthesia across various dental procedures. A 2025 double-blinded randomized clinical trial specifically investigated the anesthetic efficacy of 4% this compound with 1:100,000 epinephrine versus 2% lignocaine with 1:80,000 epinephrine as inferior alveolar nerve block in patients with symptomatic irreversible pulpitis in permanent mandibular first molars [5]. The study revealed that the this compound group showed a significantly faster onset of anesthesia (4.3 minutes vs. 7.8 minutes), longer duration (120.8 ± 3 minutes vs. 64.9 ± 5.2 minutes), and better pain control during root canal treatment (mean pain score: 1.09 vs. 1.63) compared to the lignocaine group, with all differences being statistically highly significant (p < 0.001) [5]. A comprehensive 2021 meta-analysis encompassing multiple randomized controlled trials further substantiated these findings, reporting that this compound had 2.17 times the likelihood of anesthetic success compared to lidocaine overall (P < 0.0001) [1]. When analyzing administration techniques separately, the superiority was particularly pronounced for infiltration anesthesia, where this compound demonstrated 2.78 times the likelihood of success compared to lidocaine (P = 0.0002) [1]. For mandibular block anesthesia, this compound still showed 1.5 times the likelihood of success (P = 0.004) [1].
Symptomatic irreversible pulpitis represents a particular challenge for achieving profound pulpal anesthesia due to the inflamed pulpal environment, which compromises anesthetic efficacy through multiple mechanisms including altered pH conditions and increased expression of tetrodotoxin-resistant sodium channels [6]. In this clinically challenging scenario, this compound has demonstrated particularly notable advantages. A 2022 prospective clinical study evaluated the efficacy of 4% this compound versus 2% lidocaine when used as supplemental intra-ligamentary anesthesia in mandibular molars with symptomatic irreversible pulpitis with symptomatic apical periodontitis after failed Inferior Alveolar Nerve Block injection [7]. The research found that supplementary intra-ligament injections resulted in 91.3% success rate for profound anesthesia in the first molar region for 4% this compound compared to 82.6% for 2% lidocaine [7]. Similarly, in the second molar region, this compound achieved a 78.9% success rate compared to 63.1% for lidocaine [7]. These findings demonstrate this compound's enhanced capability to achieve anesthetic success in clinically challenging cases where conventional anesthesia approaches frequently fail.
Table 2: Comparative Efficacy of this compound vs. Lidocaine for Pulpal Anesthesia
| Parameter | This compound | Lidocaine | Significance | Study/Reference |
|---|---|---|---|---|
| Onset Time (minutes) | 4.3 | 7.8 | p < 0.001 | [5] |
| Duration (minutes) | 120.8 ± 3 | 64.9 ± 5.2 | p < 0.001 | [5] |
| Pain Score (VAS) | 1.09 | 1.63 | p < 0.001 | [5] |
| Overall Success Odds Ratio | 2.17 | Reference | P < 0.0001 | [1] |
| Infiltration Success Odds Ratio | 2.78 | Reference | P = 0.0002 | [1] |
| Mandibular Block Success Odds Ratio | 1.50 | Reference | P = 0.004 | [1] |
| Supplemental IL Success (1st Molar) | 91.3% | 82.6% | Not significant | [7] |
This compound demonstrates a favorable safety profile comparable to other amide local anesthetics, with the majority of adverse effects being mild and self-limiting. Clinical studies have reported that the incidence of adverse events with this compound is similar to that of lidocaine, with no statistically significant differences in the frequency or severity of reactions [1]. The most commonly reported adverse effects include post-operative pain (14-24%), headache (13%), and facial swelling (1-5%), though these occurrences are typically procedure-related rather than directly attributable to the anesthetic agent itself [2]. Importantly, this compound has demonstrated lower cytotoxicity compared to lidocaine in in vitro studies using human neuroblastoma cell lines, with one study classifying local anesthetics into toxicity categories where this compound was in the "less toxic" group along with ropivacaine, while lidocaine was categorized in the "medium level of toxicity" group [2]. This reduced neurotoxic potential is particularly relevant for dental applications where proximity to nerve structures is unavoidable.
While this compound is contraindicated in patients with known hypersensitivity to this compound, amide-type local anesthetics, or sulfites (present in some formulations as antioxidant preservatives), clinical evidence supports its safe use across diverse patient populations. According to the drug interaction database, this compound/epinephrine has 339 known drug interactions, including 60 major, 275 moderate, and 4 minor interactions [8]. Additionally, there are 8 disease interactions with this compound/epinephrine, necessitating caution in patients with specific comorbidities [8]. Despite manufacturer recommendations limiting use in children under four years of age, multiple clinical studies have supported the safety of this compound in pediatric populations of all ages, citing "increased potency, reduced toxicity, lower dosage for sustained anesthesia, and low occurrence of adverse effects when compared to lidocaine" [2]. For patients with impaired hepatic function, this compound may offer theoretical advantages due to its primary metabolism via plasma esterases rather than hepatic enzymes; however, caution is still advised in this population as with all amide local anesthetics.
This protocol evaluates the comparative efficacy of 4% this compound with 1:100,000 epinephrine versus 2% lidocaine with 1:100,000 epinephrine for inferior alveolar nerve block in patients with symptomatic irreversible pulpitis in mandibular molars, based on established methodology from recent clinical trials [5].
This protocol assesses the efficacy of supplemental intra-ligamentary injections using 4% this compound after failed primary inferior alveolar nerve block, adapted from established methodology [7].
Diagram 1: Clinical Trial Workflow for Pulpal Anesthesia Efficacy Study
Diagram 2: this compound Pharmacokinetic and Metabolic Pathway
The comprehensive analysis of current evidence demonstrates that 4% this compound with epinephrine provides statistically and clinically superior pulpal anesthesia compared to 2% lidocaine, particularly in challenging endodontic cases such as symptomatic irreversible pulpitis. The unique pharmacological properties of this compound, including its thiophene ring for enhanced tissue diffusion and ester group for rapid plasma metabolism, contribute to its faster onset, longer duration, and favorable safety profile. For researchers and drug development professionals, these application notes provide validated experimental protocols that can be implemented in both clinical and preclinical settings to further investigate this compound's therapeutic profile. Future research directions should focus on optimizing delivery techniques, exploring novel formulations with reduced epinephrine concentrations for specific patient populations, and investigating molecular mechanisms underlying this compound's enhanced diffusion properties that could inform development of next-generation local anesthetics.
Articaine hydrochloride has emerged as a prominent local anesthetic in dental and medical practice, particularly valued for its rapid onset and effective diffusion characteristics. As the only local anesthetic containing a thiophene ring, this compound possesses unique pharmacological properties that differentiate it from traditional amide-type anesthetics. First synthesized in 1969 and approved by the US FDA in 2000, this compound has gained widespread clinical adoption, becoming the most popular local anesthetic in many European countries and increasingly in North America [1] [2]. This application note provides a comprehensive overview of this compound's mechanism of action, efficacy data, and detailed experimental protocols for evaluating its soft tissue anesthesia onset time, specifically tailored for researchers and drug development professionals in the pharmaceutical sciences.
The clinical significance of this compound's rapid onset and profound anesthesia extends beyond mere convenience, contributing to enhanced patient comfort, reduced procedural anxiety, and improved clinical efficiency. Understanding the structure-activity relationship of this compound and the factors influencing its onset time is crucial for optimizing clinical applications and guiding future anesthetic development. This document synthesizes evidence from recent clinical trials, pharmacokinetic studies, and meta-analyses to provide researchers with a solid foundation for investigating this compound's properties and developing improved local anesthetic formulations.
This compound exerts its local anesthetic effect primarily through inhibition of voltage-gated sodium channels in neuronal cell membranes. Like other local anesthetics, this compound binds to specific receptors within sodium channel α-subunits, stabilizing the channels in their inactivated state and thereby preventing depolarization and propagation of action potentials along nerve fibers. This mechanism results in a temporary, reversible blockade of nerve conduction that manifests as anesthesia in the affected region [3]. The unique structural characteristics of this compound significantly influence its mechanism of action and functional properties.
This compound's molecular structure contains both a thiophene ring and an ester group, distinguishing it from other amide-type local anesthetics. The thiophene ring enhances this compound's lipid solubility, facilitating more efficient diffusion through nerve cell membranes and surrounding tissues compared to anesthetics containing benzene rings [1]. This increased lipid solubility enables more rapid penetration of the nerve sheath and epineurium, contributing to this compound's faster onset of action. Additionally, the ester side chain allows for rapid hydrolysis by plasma esterases, resulting in a shorter elimination half-life and reduced systemic toxicity potential compared to other amide-type local anesthetics [2].
Figure 1: Mechanism of Action and Metabolism Pathway of this compound
The pharmacokinetic profile of this compound contributes significantly to its clinical performance and safety. After submucosal administration, this compound achieves peak serum concentrations within 10-15 minutes, with the mean maximum plasma concentration reaching approximately 400 μg/L for this compound with epinephrine 1:200,000 and 580 μg/L for this compound without epinephrine [4]. The elimination half-life of this compound is approximately 20-30 minutes, notably shorter than lidocaine's 90-120 minute half-life, due to its rapid metabolism by plasma esterases [5] [4].
Approximately 90% of this compound is metabolized in the plasma via hydrolysis of the ester group to form the inactive metabolite articainic acid, which is subsequently excreted renally. The remaining 10% undergoes hepatic metabolism [5]. This rapid enzymatic breakdown reduces the risk of systemic accumulation and potential toxic effects, making this compound particularly suitable for repeated administration during prolonged procedures. The plasma protein binding rate of this compound and its primary metabolite is approximately 70% [4]. The short metabolic half-life coupled with high lipid solubility enables this compound to achieve profound anesthesia with a wider therapeutic index than many other local anesthetics.
Table 1: Soft Tissue Anesthesia Onset Time of this compound Across Different Administration Protocols
| Administration Method | Tissue Type | Onset Time (mean ± SD) | Study Details | Citation |
|---|---|---|---|---|
| Buccal Infiltration (4% this compound) | Palatal mucosa | 0.52 ± 0.20 minutes | Compared to mepivacaine in maxillary teeth extraction | [6] |
| Buccal Infiltration (4% this compound) | Buccal mucosa | 1.05 ± 1.68 minutes | Clinical measurement after infiltration anesthesia | [6] |
| Buccal Infiltration (buffered 4% this compound) | Maxillary soft tissue | 85.92 ± 27.37 seconds | Alkalinized with sodium bicarbonate | [7] |
| Buccal Infiltration (non-buffered 4% this compound) | Maxillary soft tissue | 126.86 ± 33.15 seconds | Standard commercial formulation | [7] |
| Maxillary Infiltration (1.2 mL volume) | Pulpal and soft tissue | Faster onset than 0.6 mL (P<0.005) | Volume comparison study | [8] |
Multiple clinical studies have demonstrated this compound's rapid onset of action for soft tissue anesthesia, a key advantage in clinical practice. In a comparative study of buccal infiltration anesthesia, this compound 4% achieved palatal mucosa numbness in 0.52 minutes, significantly faster than the 0.90 minutes required by mepivacaine 2% [6]. Similarly, this compound induced buccal mucosa anesthesia in 1.05 minutes compared to 1.74 minutes with mepivacaine. This accelerated onset time is clinically significant, potentially reducing procedure time and improving patient satisfaction.
Recent research has investigated formulation modifications to further enhance this compound's performance. A 2024 randomized controlled trial demonstrated that buffering 4% this compound with sodium bicarbonate significantly reduced onset time to 85.92 seconds compared to 126.86 seconds for non-buffered this compound [7]. The alkalinization process is believed to increase the proportion of unionized this compound molecules, facilitating more rapid diffusion across nerve membranes. This represents a promising approach for optimizing this compound's already rapid onset characteristics in clinical applications.
Table 2: Comparative Efficacy of this compound Versus Other Local Anesthetics
| Anesthetic Comparison | Success Rate Ratio | Onset Time Advantage | Clinical Context | Citation |
|---|---|---|---|---|
| This compound vs. Lidocaine | OR: 2.78 (CI: 1.61-4.79) | Significant faster onset | Maxillary and mandibular infiltration | [5] |
| This compound vs. Lidocaine | 93.62% vs. 80.85% success | 7.62±1.28 vs. 9.35±2.04 min | Needle-free anesthesia for irreversible pulpitis | [9] |
| This compound vs. Mepivacaine | Earlier palatal numbness (P=0.01) | 0.52±0.20 vs. 0.90±0.96 min | Maxillary teeth extraction | [6] |
| This compound vs. Bupivacaine | Superior clinical effects | Shorter latency | Various dental procedures | [1] |
Systematic reviews and meta-analyses provide robust evidence supporting this compound's efficacy compared to other local anesthetics. A comprehensive 2021 meta-analysis of randomized controlled trials determined that this compound had a significantly higher likelihood of achieving anesthetic success compared to lidocaine, with an overall odds ratio of 2.17 (95% CI: 1.50-3.15) [5]. When analyzing infiltration anesthesia specifically, this compound was 2.78 times more likely to achieve successful anesthesia than lidocaine (95% CI: 1.61-4.79), establishing its superiority for this administration route.
The clinical significance of these findings was further demonstrated in a 2025 prospective clinical trial comparing this compound needle-free anesthesia with conventional lidocaine nerve block anesthesia for root canal treatment. The this compound group exhibited a significantly faster anesthesia onset (7.62±1.28 minutes vs. 9.35±2.04 minutes, p<0.05) and higher success rate (93.62% vs. 80.85%, p<0.05) [9]. These results highlight this compound's potential to provide more reliable and rapid anesthesia, even with needle-free delivery systems. Compared to long-acting anesthetics like bupivacaine, this compound demonstrates shorter latency and reduced soft tissue anesthesia time, potentially reducing postoperative complications while maintaining adequate anesthetic depth for surgical procedures [1].
Several key factors significantly influence the onset time of this compound soft tissue anesthesia. Understanding these variables is essential for optimizing clinical application and guiding formulation development. Concentration and volume play critical roles in anesthetic performance. Research has demonstrated that a 1.2-mL volume of 4% this compound induces faster onset of pulpal anesthesia, a higher success rate, and longer duration of soft tissue anesthesia compared to 0.6 mL volumes (P<0.005) [8]. This volume-dependent effect suggests that adequate tissue saturation is necessary for optimal anesthetic diffusion to target nerves.
The presence of vasoconstrictors significantly impacts this compound's onset and duration characteristics. Most commercial this compound formulations contain epinephrine in concentrations of 1:100,000 or 1:200,000. Epinephrine acts as a vasoconstrictor, reducing local blood flow and thereby decreasing the rate of systemic absorption of this compound. This prolongs the duration of anesthesia and minimizes bleeding in the surgical field [3]. The pH adjustment of this compound formulations also influences onset time. Commercial preparations are typically acidified to pH 3.5-4.5 to maintain stability of the epinephrine, but this acidic environment increases the proportion of ionized this compound molecules, potentially slowing onset. Buffering this compound immediately before administration significantly reduces injection pain and accelerates onset by increasing the proportion of unionized molecules available to penetrate nerve membranes [7].
Tissue characteristics and injection technique substantially influence this compound's onset time. The high lipid solubility conferred by this compound's thiophene ring enables superior diffusion through both soft tissue and cortical bone compared to other local anesthetics [1]. This property is particularly advantageous in areas with dense cortical bone, such as the mandible, where this compound can achieve effective anesthesia via infiltration in many cases where other anesthetics would require nerve blocks. Studies have confirmed that this compound is better able to diffuse through dense tissue than other local anesthetics, contributing to its more rapid onset in various clinical scenarios [2].
Patient-specific factors also modulate this compound's onset time. Clinical observations indicate that anesthesia onset occurs faster in anterior maxillary teeth compared to posterior teeth, likely due to differences in bone density and anatomical complexity [6]. While comprehensive studies on age-related differences are limited, this compound's safety profile and rapid metabolism make it suitable for a wide range of patients, including children and elderly populations, with appropriate dosage adjustments [1]. The injection technique itself, including the rate of administration and precise placement, further influences onset time. Slow injection techniques allow for better tissue accommodation and distribution, potentially enhancing anesthetic diffusion to target nerves.
Objective measurement of this compound soft tissue anesthesia onset time requires standardized protocols with appropriate assessment methods. The following detailed protocol outlines a comprehensive approach for evaluating this compound's onset time in human clinical trials, based on methodologies from recent high-quality studies:
Study Population and Ethical Considerations:
Anesthesia Administration Protocol:
Onset Time Measurement Methods:
Data Collection and Statistical Analysis:
This protocol can be adapted for various research objectives, including comparisons between different this compound formulations, administration techniques, or anatomical locations.
Preclinical evaluation of this compound formulations provides valuable insights into mechanisms and efficacy before human trials. The following protocol outlines a comprehensive approach for assessing this compound onset time in animal models:
Animal Model Selection and Preparation:
Anesthesia Administration and Assessment:
Tissue Concentration Measurements:
These preclinical data provide essential information for formulation optimization and dosage selection before advancing to human clinical trials.
This compound's rapid onset and effective diffusion properties make it particularly valuable for specific clinical scenarios. In dental practice, this compound has demonstrated superior performance for infiltration anesthesia in both maxillary and mandibular procedures. A meta-analysis confirmed that this compound had 2.78 times the likelihood of anesthetic success compared to lidocaine for infiltration anesthesia (P=0.0002) [5]. This advantage is especially pronounced in mandibular infiltration, where this compound's enhanced tissue penetration enables effective anesthesia without the need for conventional inferior alveolar nerve blocks in many cases, potentially reducing the risk of complications such as prolonged paresthesia associated with nerve blocks.
The needle-free delivery of this compound represents an emerging application with significant potential benefits for patient comfort and acceptance. A 2025 clinical trial demonstrated that this compound needle-free anesthesia provided faster onset (7.62±1.28 minutes) and higher success rate (93.62%) compared to conventional lidocaine nerve block anesthesia for root canal treatment of irreversible pulpitis [9]. This delivery method may be particularly advantageous for pediatric patients or individuals with needle phobia, expanding access to comfortable dental care. Additionally, this compound's rapid metabolism and favorable safety profile support its use in extended procedures where repeated administration may be necessary, as the risk of systemic accumulation is minimized compared to other amide-type local anesthetics [1] [4].
This compound demonstrates a favorable safety profile comparable to other commonly used local anesthetics. Clinical studies have reported no significant differences in the incidence of adverse events between this compound and lidocaine, with total adverse reaction rates of 2.2% for 4% this compound with 1:100,000 epinephrine versus 2.0% for 2% lidocaine with 1:100,000 epinephrine [1]. The most common adverse effects include postoperative pain, headache, facial edema, and temporary paresthesia, with severe reactions being rare. This compound's rapid hydrolysis by plasma esterases results in a short elimination half-life of approximately 20-30 minutes, reducing the risk of systemic toxicity compared to other amide-type local anesthetics [5] [4].
A specific consideration regarding this compound has been the potential risk of paresthesia (prolonged or altered sensation), particularly when used for mandibular nerve blocks. However, comprehensive analysis indicates that the incidence of paresthesia is very low, with estimates of approximately 1 case per 500,000-1,000,000 injections [2]. Importantly, this compound does not demonstrate cross-allergenicity with sulfonamides despite containing a thiophene ring, making it suitable for patients with sulfa allergies [2]. Appropriate precautions include careful aspiration before injection to prevent intravascular administration, use of the lowest effective dose, and special consideration in patients with pseudocholinesterase deficiency who may have impaired metabolism of this compound.
This compound represents a valuable therapeutic option in the local anesthetic arsenal, offering distinct advantages in onset time and efficacy compared to traditional agents like lidocaine. The unique pharmacological properties of this compound, including its thiophene ring and ester metabolism, contribute to its rapid onset, profound anesthesia, and favorable safety profile. Evidence from clinical trials and meta-analyses consistently supports this compound's superiority for infiltration anesthesia across various clinical scenarios, with potential benefits for both patients and clinicians through reduced procedure time and improved anesthetic reliability.
Future research directions should focus on optimizing this compound formulations, particularly through buffering approaches that demonstrate significant reductions in onset time and injection discomfort. Additionally, further investigation of needle-free delivery systems may expand applications and improve patient acceptance. The development of This compound derivatives with enhanced properties represents another promising avenue for pharmaceutical innovation. As the evidence base continues to expand, this compound is positioned to play an increasingly important role in local anesthesia protocols across dental and medical specialties, potentially establishing new standards for anesthetic efficacy and patient comfort.
Articaine hydrochloride represents an important advancement in topical ocular anesthesia, particularly for procedures requiring rapid onset and effective surface anesthesia. As an amide-type local anesthetic, this compound features a distinct thiophene ring that enhances its lipid solubility, potentially facilitating better tissue penetration compared to traditional anesthetics like lidocaine. This molecular structure is particularly advantageous for ophthalmic applications where both superficial and anterior segment anesthesia are required. Unlike many other topical anesthetics that primarily affect the corneal and conjunctival surfaces, this compound's enhanced penetration properties enable more effective anesthesia for procedures involving intraocular instrumentation, such as intravitreal injections and cataract surgery using phacoemulsification techniques.
The pharmacological mechanism of this compound parallels other local anesthetics through its voltage-dependent blockade of sodium channels in neuronal membranes. This action inhibits the initiation and conduction of nerve impulses, resulting in temporary sensory blockade. However, this compound's chemical structure confers additional benefits, including a more rapid onset of action and favorable safety profile due to its unique metabolism. This compound is hydrolyzed primarily by plasma esterases, reducing the risk of systemic accumulation compared to other amide-type anesthetics that undergo hepatic metabolism. This characteristic is particularly valuable in elderly patients or those with compromised hepatic function who frequently require ophthalmic surgical interventions. The dual metabolic pathway (both ester and amide characteristics) makes this compound particularly suitable for ophthalmic procedures where rapid onset and controlled duration are essential clinical requirements [1] [2].
Table 1: Summary of Phase 3 Clinical Trial Results for this compound Ophthalmic Solution 8.0%
| Study Parameter | Study 1 (n=120) | Study 2 (n=120) | Pooled Analysis (n=240) |
|---|---|---|---|
| This compound efficacy at 5 minutes | 68% | 83% | 75.5% |
| Placebo efficacy at 5 minutes | 3% | 18% | 10.5% |
| Statistical significance (p-value) | <0.0001 | <0.0001 | <0.0001 |
| Onset of anesthesia | <1 minute | <1 minute | <1 minute |
| Duration of anesthesia | Up to 30 minutes | Up to 30 minutes | Up to 30 minutes |
| Most common adverse event | Instillation site pain (27%) | Instillation site pain (27%) | Instillation site pain (27%) |
Recent pivotal Phase 3 clinical trials have demonstrated the significant efficacy of this compound ophthalmic solution 8.0% (AG-920) for ocular surface anesthesia. These randomized, double-masked, placebo-controlled studies involving 240 healthy subjects revealed that this compound provides rapid anesthetic onset in less than one minute, with clinically and statistically superior performance compared to placebo. The primary endpoint was the proportion of subjects reporting "no pain" during a standardized conjunctival pinch procedure at 5 minutes post-administration. The remarkable difference in efficacy between this compound and placebo groups highlights its potential as a valuable agent for ophthalmic procedures [1] [2].
The clinical utility of this compound extends beyond basic surface anesthesia to various ophthalmic applications. Its rapid onset profile makes it particularly suitable for high-volume clinical settings where procedural efficiency is essential. The documented duration of anesthesia (up to 30 minutes in some cases) provides an adequate window for completing most common ocular procedures without requiring repeated administration. This balance between rapid onset and moderate duration addresses a significant clinical need for anesthesia that aligns optimally with workflow demands in contemporary ophthalmic practice, from diagnostic procedures to therapeutic interventions [1] [2].
Table 2: Adverse Event Profile from Clinical Trials
| Adverse Event | This compound Group (n=120) | Placebo Group (n=120) | Suggested Causality |
|---|---|---|---|
| Instillation site pain | 27% | 3% | Direct drug effect |
| Conjunctival hyperemia | 9% | 10% | Procedure-related (conjunctival pinch) |
| Transient visual disturbance | Not reported | Not reported | Theoretical risk |
| Corneal injury | Not reported | Not reported | Potential risk with prolonged use |
The safety database for this compound ophthalmic solution reveals a generally favorable profile with primarily transient and mild adverse effects. The most frequently reported reaction was instillation site pain, which occurred in approximately 27% of subjects receiving this compound compared to only 3% in the placebo group. This discomfort is typically brief and self-limiting, resolving within seconds to minutes after application. Importantly, there was no significant difference in conjunctival hyperemia between this compound and placebo groups (9% vs. 10%), suggesting that this finding may be related to the mechanical effect of the conjunctival pinch procedure rather than a direct drug effect. No serious ocular adverse events or systemic reactions were reported in the clinical trials, supporting the favorable safety profile of this compound for ophthalmic surface anesthesia [1] [2] [3].
Objective: To evaluate the efficacy and safety of this compound ophthalmic solution 8.0% for ocular surface anesthesia in a clinical setting.
Study Design: Randomized, double-masked, placebo-controlled, parallel-group study.
Subjects: Healthy adults aged 18 years or older with best corrected visual acuity of at least 20/200 in each eye and intraocular pressure between 7-30 mmHg.
Exclusion Criteria:
Intervention:
Efficacy Assessment:
Statistical Analysis:
Objective: To screen this compound derivatives for enhanced anesthetic and antibacterial properties.
Compound Synthesis:
Bacterial Cell Membrane Chromatography:
Antibacterial Activity Assay:
Killing Kinetics Assay:
The ophthalmic application of this compound requires careful attention to specific safety considerations to minimize potential risks. According to current labeling information, this compound ophthalmic solution is contraindicated in patients with known hypersensitivity to this compound or any of the formulation components. A critical safety precaution involves instructing patients not to touch their eyes for at least 10-20 minutes after administration, as the induced corneal insensitivity creates risk of accidental corneal injury. This precaution is essential for preventing patient-induced trauma during the period of anesthesia when the protective blink reflex and corneal sensitivity are significantly diminished. Clinical supervision during this vulnerable period is recommended to ensure patient safety and prevent iatrogenic complications [5] [3].
Of particular concern is the risk of corneal complications associated with prolonged or frequent use of topical ophthalmic anesthetics. Case reports in the literature describe serious ocular adverse events including corneal opacification, ulceration, stromal keratolysis, and permanent visual impairment with inappropriate use of topical anesthetics. These complications appear to result from multiple factors including direct toxicity to corneal epithelial cells, inhibition of corneal healing mechanisms, and diminished protective reflexes that predispose to corneal trauma and infection. A recent Cochrane systematic review analyzing randomized controlled trials of topical ophthalmic anesthetics for corneal abrasions found insufficient evidence to support outpatient use due to concerns about impaired healing and potential for serious complications [6]. Therefore, this compound ophthalmic solution should be administered strictly under healthcare professional supervision and not dispensed for patient self-administration.
Although topical ophthalmic administration generally results in limited systemic exposure, this compound has the potential for systemic absorption through the conjunctival and nasolacrimal mucosa. The most serious systemic concerns include cardiovascular effects and methemoglobinemia. This compound/epinephrine combinations used in other routes of administration have been associated with serious heart and blood vessel problems including heart attack, rhythm changes, and hypotension. Patients should be monitored for symptoms such as chest pain, dizziness, fainting, pounding heartbeat, troubled breathing, or unusual weakness [7].
Methemoglobinemia represents another potentially serious systemic adverse effect, though rare. This condition involves the oxidation of hemoglobin to methemoglobin, reducing oxygen delivery to tissues. Risk factors include younger age (especially under 6 months), elderly patients, and certain inherited metabolic deficiencies. Symptoms include pale, gray, or blue-colored skin, lips, or nails; confusion; headache; lightheadedness; fast heartbeat; and unusual tiredness or weakness. Healthcare providers should be prepared to recognize and manage this potential complication, particularly with higher doses or repeated administration [7].
Table 3: this compound Ophthalmic Solution Formulation Profile
| Parameter | Specification |
|---|---|
| Active ingredient | This compound HCl 8.0% |
| Product type | Sterile ophthalmic solution |
| Excipients | Boric acid, mannitol, sodium acetate trihydrate, glacial acetic acid, edetate disodium dihydrate |
| pH range | 4.5 to 5.0 |
| Packaging | Unit-dose, nonpreserved presentation in blow-fill-seal containers |
| Storage | Room temperature stable |
| Administration | Topical ocular use only - not for injection or intraocular administration |
The commercial formulation of this compound ophthalmic solution (AG-920) represents careful pharmaceutical development to optimize stability, safety, and efficacy. The product is formulated as an isotonic, nonpreserved aqueous sterile solution containing this compound hydrochloride at 8.0% concentration. The selection of excipients follows standard ophthalmic practice, with boric acid serving as a buffer, mannitol providing tonicity adjustment, and edetate disodium acting as a stabilizer. The formulation is adjusted to a pH range of 4.5-5.0 to optimize stability while maintaining ocular tolerability. The unit-dose packaging in blow-fill-seal containers addresses concerns about contamination and sterility that are particularly important for multi-use ophthalmic products, eliminating the need for preservatives that can cause corneal toxicity [1] [2].
The regulatory status of this compound ophthalmic solution continues to evolve following the successful completion of Phase 3 clinical trials. The product has been studied under US Food and Drug Administration guidance, with trials specifically designed to meet regulatory requirements for demonstrating efficacy and safety. The compelling Phase 3 results showing statistically significant superiority over placebo support regulatory approval for ophthalmic surface anesthesia indications. The brand name Cyklx has been established for the commercial product in the United States, positioning this compound as a specialized ophthalmic anesthetic option for healthcare facilities and surgical centers [5] [3].
Diagram Title: Clinical Trial Conjunctival Pinch Assessment Workflow
Diagram Title: Molecular Mechanisms of this compound Anesthesia and Antibacterial Action
This compound ophthalmic solution represents a significant advancement in ocular surface anesthesia, offering rapid onset, reliable efficacy, and a favorable safety profile when administered appropriately under clinical supervision. The comprehensive clinical trial data supporting its use demonstrates clear benefits over placebo for procedures requiring topical ocular anesthesia. The development of this compound derivatives with enhanced antibacterial properties further expands the potential applications of this anesthetic class in preventing postoperative infections. As with all topical anesthetics, careful adherence to administration protocols and safety precautions is essential to minimize risks and optimize patient outcomes. The continued development and refinement of this compound formulations hold promise for addressing evolving needs in ophthalmic surgical and diagnostic procedures.
| Study Type / Focus | Key Conclusion on Paresthesia Risk | Efficacy Comparison to Lidocaine |
|---|---|---|
| Mini Systematic Review (2019) [1] [2] | No conclusive evidence that 4% articaine causes more nerve damage than 2% lidocaine for IANB, though some authors advise caution. | Not the primary focus of this review. |
| Meta-analysis of RCTs (2021) [3] | This compound is a safe local anesthetic. No higher association with anesthetic-related adverse effects, including paresthesia, was found compared to lidocaine. | Significantly more likely to achieve anesthetic success overall (OR: 2.17) and via infiltration (OR: 2.78). |
| Retrospective Analysis (1995-2000) [4] | Suggested a higher relative incidence of paresthesia with 4% anesthetics (this compound, prilocaine), though the absolute risk remains very low (approx. 1 in 500,000 injections). | Not applicable. |
The following FAQs and guides synthesize recommendations from the literature to minimize the risk of nerve injury.
Q1: Does this compound carry a higher risk of nerve injury than other local anesthetics? The evidence is conflicting and inconclusive. Several high-quality systematic reviews and meta-analyses have found no statistically significant difference in the risk of paresthesia between this compound 4% and lidocaine 2% [1] [2] [3]. However, some older retrospective studies and analyses of reported cases have suggested a potential for increased risk, leading to ongoing debate and cautionary advice [4]. The overall incidence of permanent nerve injury from any dental local anesthetic is very low [5].
Q2: What is the primary mechanism behind local anesthetic-induced nerve injury? Nerve injury is likely multifactorial, involving a combination of:
Q3: Are there specific patient populations that require different risk considerations? Yes, special attention is needed for:
Protocol 1: Infiltration-Only Anesthesia Workflow This protocol leverages this compound's high potency and bone-penetrating ability to avoid IANB injections near major nerves [5].
Rationale: A paradigm shift towards "infiltration dentistry" is recommended, where buccal infiltrations with 4% this compound are used instead of IANB for most procedures in the mandible, except for complex molar work [5]. This avoids needle proximity to the major nerve trunks, thereby eliminating the risk of direct injection-related injury.
Protocol 2: Safe Inferior Alveolar Nerve Block (IANB) Administration When an IANB is necessary, this protocol minimizes risk.
Key Methodologies:
Protocol 3: Informed Consent Procedure
The following tables consolidate quantitative data from recent studies on articaine and its derivatives to aid in experimental design and comparison.
Table 1: Comparison of this compound with Common Local Anesthetics [1] [2] [3]
| Local Anesthetic | Typical Concentration & Vasoconstrictor | Onset of Action (Infiltration) | Duration of Pulpal Anesthesia | Recommended Maximum Adult Dose | Key Clinical Advantages |
|---|---|---|---|---|---|
| This compound | 4% with 1:100,000 or 1:200,000 Epinephrine | 1-2 minutes [1] [2] | ~144 minutes [3] | 7 mg/kg [3] | Superior bone/tissue diffusion; high efficacy in pulpitis [2] |
| Lidocaine (Gold Standard) | 2% with 1:100,000 Epinephrine | 1-3 minutes [3] | ~120 minutes [3] | 4.5 mg/kg [3] | Established safety profile; reference for comparisons [3] |
| Bupivacaine | 0.5% with 1:200,000 Epinephrine | Slower onset | Up to 12 hours [1] | Data not provided | Longest soft-tissue anesthesia; residual analgesia [1] [3] |
| Mepivacaine | 3% without Vasoconstrictor | 90 seconds - 2 minutes [2] | Intermediate duration | Data not provided | Suitable when vasoconstrictors are contraindicated [1] [3] |
Table 2: Properties of Novel this compound Derivatives in Preclinical Research [4] [5]
| Compound Name | Key Investigated Properties | Proposed Primary Mechanism of Action | Key Experimental Findings |
|---|---|---|---|
| AT-17 | Enhanced efficacy in inflammatory conditions [4] | Inhibits mitochondrial-related apoptosis; reduces mtROS and activates NRF2 pathway [4] | Improved anesthesia in acute/chronic inflammation; inhibited LPS-induced nerve cell apoptosis in vitro [4] |
| AT-15 | Combined anesthetic & antimicrobial activity [5] | Dual-action: disrupts bacterial cell membranes & inhibits topoisomerase [5] | Potent antibacterial activity against oral pathogens; strong pharmacological activity with high safety in assessments [5] |
Here are detailed methodologies for critical experiments cited in the research on this compound derivatives.
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound derivatives.
This assay evaluates the time-dependent bactericidal effect of the compound.
This workflow elucidates the mechanism of action in inflammatory conditions.
The research highlights specific molecular mechanisms for the novel this compound derivatives. The diagram below illustrates the proposed signaling pathway for AT-17, which enhances efficacy under inflammatory conditions.
Q1: What are the primary advantages of this compound over lidocaine in experimental models? The key advantages are its enhanced liposolubility and diffusibility, primarily due to its thiophene ring [2] [3]. This translates to superior efficacy in infiltration anesthesia, especially for mandibular molars and in models of pulpal inflammation (irreversible pulpitis), where it has shown significantly higher success rates than lidocaine [2]. Its short plasma half-life (~27-42 minutes) is also a point of interest for potentially reduced systemic toxicity [3].
Q2: Are there specific safety concerns when testing this compound in animal models? While this compound's safety profile is generally comparable to lidocaine [3], researchers should note that paresthesia (though rare and typically temporary) has been reported more frequently with 4% this compound solutions than with other amides in some post-market surveillance [2]. Furthermore, a 2025 study on immediate-type hypersensitivity in a pediatric population found that This compound was the most common amide LA agent with positive intradermal test results, more so than lidocaine or prilocaine [6]. This should be considered when designing immunogenicity and safety studies.
Q3: What is the scientific rationale for developing this compound derivatives like AT-15 and AT-17? These derivatives aim to overcome significant clinical limitations of the parent compound. AT-17 was developed to address the limited efficacy of this compound in inflammatory environments, a major challenge in oral medicine. It works by targeting mitochondrial dysfunction and apoptosis in neurons under inflammatory stress [4]. AT-15 was designed to provide dual anesthetic and antimicrobial activity, targeting the risk of postoperative infection in dental procedures by disrupting bacterial membranes and inhibiting topoisomerase [5].
This table summarizes the core specifications and clinical considerations for commercially available Articaine and Epinephrine combinations, serving as a reference for your experimental design.
| Parameter | Specification 1:100,000 | Specification 1:200,000 | Research & Clinical Context |
|---|---|---|---|
| This compound HCl Concentration | 4% (40 mg/mL) [1] | 4% (40 mg/mL) [1] | Standard concentration for dental procedures; unique thiophene ring enhances lipid solubility and tissue diffusion [2]. |
| Epinephrine Concentration | 1:100,000 (0.018 mg/mL) [1] | 1:200,000 (0.009 mg/mL) [1] | Efficacy: No significant difference in anesthetic onset, depth, or duration for surgical procedures (e.g., third molar removal) [3]. Selection: 1:200,000 is often preferred for routine procedures; 1:100,000 provides more pronounced hemostasis [1]. | | Standard Dosage (Adults) | Infiltration: 0.5-2.5 mL (20-100 mg this compound) Nerve Block: 0.5-3.4 mL (20-136 mg this compound) [1] | Infiltration: 0.5-2.5 mL (20-100 mg this compound) Nerve Block: 0.5-3.4 mL (20-136 mg this compound) [1] | Maximum recommended dose: 7 mg/kg of this compound for healthy adults [1]. | | Cardiovascular Safety | Transient changes in hemodynamics (HR, BP) observed, but not clinically significant in stable CVD patients [4] [5]. | Considered to have a marginally improved safety margin in cardiovascular disease (CVD) patients due to lower epinephrine dose [5]. | Use of 1-2 cartridges is safe in patients with controlled hypertension or coronary disease [4]. Caution is advised in severe cardiovascular impairment [1]. |
Here are detailed methodologies from recent studies investigating this compound combinations, which you can adapt or reference for your own experimental workflows.
This double-blind, randomized, crossover study directly compared the clinical efficacy of the two epinephrine ratios.
This protocol examines the effect of adding mannitol to this compound/Epinephrine to enhance nerve block success in a challenging clinical scenario.
The following diagram illustrates a generalized experimental workflow for comparing different local anesthetic formulations, synthesizing the key phases from the cited protocols:
Q: What is the definitive clinical advantage of using this compound 1:100,000 over 1:200,000? A: Current high-level evidence (from randomized controlled trials) shows no significant difference in anesthetic efficacy, including onset, depth, or duration of anesthesia, between the two ratios [3] [2]. The primary consideration for selection is the need for hemostasis; the 1:100,000 formulation provides better control of surgical bleeding due to its higher vasoconstrictor content [1].
Q: Is it safe to use this compound with epinephrine in patients with cardiovascular disease? A: For patients with controlled hypertension or coronary disease, the use of 1 to 2 cartridges of anesthetic with epinephrine (in ratios of 1:100,000 or 1:200,000) is considered safe [4]. However, these formulations can cause transient changes in heart rate and blood pressure [5]. They are contraindicated in patients with hypersensitivity to sulfites (the preservative for epinephrine) and should be used with extreme caution in those with severe or uncontrolled cardiovascular impairment [1].
Q: How does this compound compare to Lidocaine, the traditional gold standard? A: A 2021 meta-analysis of randomized controlled trials concluded that this compound is both safe and efficacious, and is more likely to achieve successful anesthesia than Lidocaine in routine dental treatment [2]. Overall, this compound had 2.17 times the likelihood of anesthetic success, with the advantage being particularly pronounced in infiltration anesthesia (2.78 times the likelihood) [2]. The safety profile between the two is comparable [2].
| Method | Mechanism of Action | Key Quantitative Findings | Clinical Advantages | Common Experimental Challenges |
|---|
| Solution Buffering [1] | Neutralizes acidic pH of commercial articaine (pH ~3.5-4.5), reducing acid-sensing nociceptor activation and increasing unionized (RN) fraction for faster nerve penetration. | • Injection Pain (VAS 0-10): Buffered: 3.12 ± 1.36 vs. Non-buffered: 4.2 ± 0.3 (p=0.0001) [1] • Onset of Anesthesia: Buffered: 85.92 ± 27.37 sec vs. Non-buffered: 126.86 ± 33.15 sec (p<0.0001) [1] • Anesthesia Duration: Buffered: 70.4 ± 13.64 min vs. Non-buffered: 51.4 ± 7.2 min (p<0.0001) [1] | Reduced injection pain, faster onset, prolonged duration of action. | Limited shelf-life of freshly prepared buffered solutions; requires precise volumetric adjustment (e.g., replacing 0.2 mL from a 1.8 mL cartridge with 8.4% sodium bicarbonate) [2] [1]. | | Needle-Free Delivery [3] [4] [5] | High-pressure jet injector delivers 4% this compound solution subcutaneously without a needle, eliminating needle-related fear and mechanical trauma. | • Injection Pain (WBFPRS): Significant better pain acceptance for Comfort-In vs. needle injection (p=0.003) [3] • Anesthesia Success Rate: 93.62% for this compound needle-free vs. 80.85% for lidocaine nerve block (p<0.05) [4] [5] • Onset Time: 7.62 ± 1.28 min for this compound needle-free vs. 9.35 ± 2.04 min for lidocaine nerve block (p<0.05) [4] [5] | Eliminates needle phobia, reduces psychological stress, faster onset, high efficacy. | May require extra anesthetic doses in some cases; device-specific pressure and dosage calibration needed [3] [4]. | | Mucoadhesive Patches [6] | Patch with 4% this compound adheres to oral mucosa, providing localized anesthesia at the injection site or procedure area before the main intervention. | • Pain during nerve block: SEM score 1.236; VAS score 2.102 for this compound patch vs. placebo (p=0.001) [6] • Pain during tooth prep: SEM score 1.547; VAS score 2.477 for this compound patch vs. placebo [6] | Non-invasive, easy application, improved patient compliance, effective pre-anesthesia. | Formulation stability and ensuring consistent drug release profile can be complex. |
Q1: What is the evidence for the superior efficacy of buffered this compound in a surgical model?
Q2: How does needle-free this compound compare to conventional nerve blocks for painful procedures?
Q3: What are the critical protocol steps for testing a novel this compound mucoadhesive patch?
The following diagrams outline the core experimental workflow for testing pain reduction methods and the biological mechanism of a novel this compound analog.
What is the clinical efficacy of articaine for supplemental infiltration? Multiple randomized controlled trials and meta-analyses have shown that this compound is highly effective for supplemental infiltration. Evidence indicates that a buccal infiltration of 4% this compound with 1:100,000 epinephrine can be as effective as an inferior alveolar nerve block (IANB) with 2% lidocaine for mandibular first molars with symptomatic irreversible pulpitis [1]. For maxillary molars, supplementing a buccal infiltration with a palatal infiltration significantly increases anesthetic success, regardless of whether this compound or lidocaine is used [2].
Are there specific toxicity concerns with this compound? Recent in vitro research suggests that this compound may have a distinct toxicity profile compared to lidocaine. A study on Schwann cells showed that this compound exposure activates different toxic pathways, particularly affecting mitochondrial bioenergetics and glycolytic activity, and can induce endoplasmic reticulum (ER) stress [3]. This implies its mechanisms of cellular toxicity may be unique and warrant further investigation.
What is the recommended dose for supplemental injections? this compound is available as a 4% solution with epinephrine (typically 1:100,000 or 1:200,000) [4]. The maximum recommended dose for adults is 7 mg/kg [4] [5]. For a supplemental infiltration following a primary injection, it is crucial to calculate the total cumulative dose administered to the patient to stay within this safe limit.
How does this compound compare to other local anesthetics? The table below provides a comparison of this compound with other common local anesthetics [6] [5].
| Anesthetic | Common Formulations | Relative Potency | Onset of Action | Duration of Action (with vasoconstrictor) | Metabolism |
|---|---|---|---|---|---|
| This compound | 4% with Epinephrine | Intermediate | Fast | Intermediate (~45-75 min) [4] | Plasma esterases (rapid) [6] |
| Lidocaine | 2% with Epinephrine | Standard (1) | Fast | Intermediate (~120 min) [5] | Hepatic [7] |
| Bupivacaine | 0.5% with Epinephrine | High | Slow | Long (up to 8+ hours) | Hepatic |
| Mepivacaine | 3% without Vasoconstrictor | Intermediate | Fast | Short | Hepatic |
This section outlines detailed protocols based on published studies that you can adapt for your research.
This protocol is based on a prospective, randomized study comparing this compound and lidocaine for maxillary molars [2].
1. Objective: To compare the anesthetic efficacy of buccal infiltration alone versus buccal plus palatal infiltration using this compound and lidocaine in patients with symptomatic irreversible pulpitis.
2. Methodology:
3. Common Issues & Troubleshooting:
This protocol is based on a laboratory study investigating the toxicological effects of this compound on Schwann cells [3].
1. Objective: To identify and characterize the distinct toxic pathways activated in Schwann cells upon exposure to this compound, compared to lidocaine.
2. Methodology:
3. Common Issues & Troubleshooting:
The following diagrams illustrate the key mechanisms and experimental setups based on the research.
Diagram 1: Mechanism of this compound nerve blockade. This compound diffuses through the nerve membrane in its unionized form. Inside the cytoplasm, it becomes ionized and binds to voltage-gated sodium channels, preventing depolarization and blocking nerve impulse transmission [7] [6] [5].
Diagram 2: Experimental workflow for this compound toxicity profiling. This workflow outlines the key steps for investigating the cellular toxicity pathways of this compound in vitro, incorporating assays for cell viability, mitochondrial function, metabolomic profiling, and ER stress [3].
| Question | Answer & Key Considerations |
|---|---|
| What is the primary metabolic pathway for articaine? | This compound is hydrolyzed in the blood by plasma cholinesterases into its inactive primary metabolite, articainic acid [1] [2]. |
| How does liver disease affect this compound metabolism? | While plasma cholinesterase synthesis can be decreased in liver disease, rapid hydrolysis of this compound is largely preserved in erythrocytes (red blood cells) [1]. |
| Are dosage adjustments necessary for patients with severe liver disease? | Yes, dosage reduction is advised. Use caution and the lowest effective dose in patients with severe liver disease [3] [4] [5]. |
| What is the key pharmacokinetic advantage of this compound? | This compound has a very short plasma half-life (approximately 20-27 minutes) due to its rapid hydrolysis, which lowers the risk of systemic toxicity [1] [2]. |
The table below summarizes key pharmacokinetic and dosing information relevant to safety assessments.
| Parameter | Data / Recommendation | Context & Source |
|---|---|---|
| Maximum Recommended Dose (Adults) | 7 mg/kg body weight [3] [4] [5] | For healthy adults; should be reduced for special populations. |
| Protein Binding | 94% [1] | High protein binding; can be affected by low plasma protein levels. |
| Toxic Metabolite Accumulation | Theoretical risk in severe renal failure [1] | The inactive metabolite, articainic acid, is renally excreted. |
| Clinical Study Finding | Low adverse event risk even with doses >3 cartridges [6] | Supported by a 2025 retrospective analysis of 300 patients. |
For researchers investigating the biological impacts of local anesthetics, the following workflow summarizes a methodology used in a recent metabolomics study [7]. You can adapt the DOT script below to visualize this process in your documentation.
Title: Metabolomics Study Workflow for Local Anesthetic Neurotoxicity
Protocol Details:
The following diagram illustrates the metabolic fate of this compound and the points where severe liver impairment may theoretically influence the process. This mechanistic view is crucial for risk assessment.
Title: this compound Metabolism Pathway with Liver Impairment Consideration
Key Interpretations:
Pathophysiology of Drug-Induced Methemoglobinemia Methemoglobinemia occurs when iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin which cannot bind oxygen [1] [2]. This leads to functional anemia and tissue hypoxia [1]. This compound, like other local anesthetics, can act as an oxidizing agent, potentially overwhelming the protective NADH-cytochrome b5 reductase system that normally reduces methemoglobin back to hemoglobin [1] [2].
Comparative Risk Profile of Local Anesthetics A systematic review indicates that this compound is a less frequent cause of methemoglobinemia compared to other agents [3] [4]. The metabolic pathway below illustrates how methemoglobin is produced and reduced, and where this compound as a stressor interferes.
A 2022 prospective cohort study found no statistically significant increase in methemoglobin levels six hours after administration of this compound plus epinephrine for hemostasis during surgery [3]. The table below summarizes the relative risk associated with common local anesthetics.
Table 1: Local Anesthetic Agents and Associated Methemoglobinemia Risk
| Anesthetic Agent | Relative Risk Incidence | Supporting Evidence |
|---|---|---|
| Benzocaine | High (66% of cases) | Systematic review; frequently associated with topical use [1] [4] [5]. |
| Prilocaine | High (28% of cases) | Systematic review; multiple case reports [6] [1] [7]. |
| Lidocaine | Low (5% of cases) | Systematic review; considered lower risk [1] [3] [4]. |
| This compound | Very Low (rare case reports) | Prospective study showed no significant MetHb increase; considered low risk [3] [8]. |
Preventing methemoglobinemia in a research context involves careful experimental design and vigilant monitoring.
Immediate recognition and management are critical. The following workflow outlines the key steps from symptom recognition to treatment.
Table 2: Symptom Severity and Treatment Guidance Based on Methemoglobin (MetHb) Level
| MetHb Level | Clinical Symptoms | Recommended Action |
|---|---|---|
| < 1.5% | None (Normal level) | None. |
| 10-20% | Skin discoloration (e.g., pale, gray, blue). | Remove offending agent; monitor. |
| 20-30% | Anxiety, headache, lightheadedness, tachycardia. | Administer supplemental oxygen; consider methylene blue if symptomatic. |
| 30-50% | Dyspnea, weakness, confusion, chest pain. | Administer methylene blue. |
| 50-70% | Arrhythmias, altered mental status, seizures, coma. | Administer methylene blue; ICU-level care. |
| > 70% | Profound acidosis; high risk of mortality. | High-dose methylene blue; exchange transfusion/hyperbaric O₂. |
Detailed Management Steps:
The table below summarizes potential problems and research-focused solutions.
| Problem Phenomenon | Possible Mechanism | Investigation & Solution |
|---|---|---|
| Short duration of action | Rapid metabolism by plasma esterases; Fast systemic absorption from injection site [1]. | Investigate adjuvants: Test vasoconstrictors (e.g., epinephrine) to reduce systemic absorption [1]. Explore novel formulations: Develop sustained-release systems (e.g., liposomes) to prolong effect [2]. |
| Inconsistent or failed nerve block | Inadequate dose or volume; Injection into anatomically inaccurate location; Tissue barriers limiting diffusion [1]. | Optimize administration parameters: Systematically test different doses, volumes, and concentrations. Utilize precision guidance: Employ ultrasound or nerve stimulation for accurate needle placement [2]. |
| Systemic toxicity (CNS/Cardiac) | Unintended intravascular injection; Excessive total dose exceeding safety thresholds [3] [4]. | Establish safety margins: Conduct dose-response studies to define the therapeutic index. Use sensitive detection methods: Employ ECG and CNS monitoring in animal models to identify early toxicity signs [4]. |
Q: What is the maximum recommended dose for this compound in research settings?
Q: What is this compound's mechanism of action, and how can it be modeled?
Q: Are there known drug interactions relevant for protocol design?
For a comprehensive research program, consider establishing the following core protocols:
This workflow helps establish the fundamental pharmacodynamics of this compound and its formulations.
This workflow is critical for translational research, moving from in vitro findings to pre-clinical models.
Q1: What is the primary cause of nerve trauma associated with dental local anesthetics? The cause is debated, with two main hypotheses: mechanical needle trauma and chemical neurotoxicity from the anesthetic solution [1]. Some studies suggest that the physical contact of the needle with the nerve trunk is a significant factor, potentially exacerbated by the higher concentration (4%) of articaine and prilocaine compared to other anesthetics [1]. Direct damage to the nerve from the needle itself has been cited as a potential cause in research [1].
Q2: Does the 4% concentration of this compound inherently increase the risk of paresthesia? While a correlation has been observed, a direct causal link has not been scientifically proven [1]. Early data suggested a higher reported incidence of paresthesia (altered sensation) with 4% anesthetics like this compound and prilocaine [1]. However, the overall incidence is very low, with one study estimating it at approximately 1 in 500,000 injections [1]. The risk must be weighed against this compound's clinical benefits, such as its superior ability to penetrate dense cortical bone [1].
Q3: What are the clinical alternatives to prevent needle-based trauma? The primary alternative is needle-free jet anesthesia. A 2025 prospective study demonstrated that this compound delivered via a needle-free injector was highly effective for root canal treatment, offering faster onset and a higher success rate compared to conventional lidocaine nerve blocks [2]. This method eliminates the risk of mechanical needle trauma entirely.
Q4: What technical precautions should be taken during inferior alveolar nerve blocks to minimize risk?
For researchers investigating this compound safety and efficacy, the following methodologies from recent literature can serve as a reference.
Table 1: Key Outcomes from Clinical Study on Needle-Free this compound
This table summarizes quantitative data from a prospective study comparing needle-free this compound with conventional lidocaine nerve block [2].
| Parameter | This compound Needle-Free (n=47) | Lidocaine Nerve Block (n=47) | P-value |
|---|---|---|---|
| Anesthesia Onset Time (min) | 7.62 ± 1.28 | 9.35 ± 2.04 | < 0.05 |
| Success Rate (%) | 93.62% | 80.85% | < 0.05 |
| VAS Pain Score (Crown Opening) | 4.31 ± 1.13 | 5.48 ± 1.06 | < 0.05 |
| VAS Pain Score (Pulp Removal) | 3.18 ± 1.07 | 4.26 ± 1.12 | < 0.05 |
| Adverse Reaction Rate (%) | 11.49% | 10.64% | > 0.05 |
Protocol: Clinical Comparison of Anesthetic Efficacy
Protocol: Screening for Novel Anesthetic Derivatives
The following workflow diagram outlines the key decision points and methodologies for researching this compound trauma prevention and novel compound development.
The following table consolidates quantitative findings from recent research, providing a clear comparison between articaine and lidocaine.
| Aspect | This compound | Lidocaine | Significance & Context |
|---|---|---|---|
| Overall Anesthetic Success (OR) [1] | 2.17 times higher odds | Baseline (OR=1) | OR: 2.17, 95% CI: 1.50-3.15, P < 0.0001 |
| Mandibular Block Success (OR) [1] | 1.50 times higher odds | Baseline (OR=1) | OR: 1.50, 95% CI: 1.14-1.98, P = 0.004 |
| Infiltration Success (OR) [1] | 2.78 times higher odds | Baseline (OR=1) | OR: 2.78, 95% CI: 1.61-4.79, P = 0.0002 |
| Anesthetic Duration [2] | ~217.5 minutes | ~169.0 minutes | P = 0.001; measured for orthodontic extractions |
| Pain Control (VAS Score) [2] | 1.07 mean score | 1.53 mean score | P = 0.001; lower score indicates less pain |
| Post-procedure Pain [3] | Significantly less | - | SMD = 0.37, P = 0.013 |
| Adverse Events [3] [1] | No major difference from lidocaine | No major difference from this compound | No significant difference in occurrence |
For researchers to critically evaluate or replicate these findings, understanding the underlying study designs is essential.
Meta-Analysis of Anaesthetic Success: A 2021 systematic review and meta-analysis aimed to determine if this compound is as safe and efficacious as lidocaine for routine dental treatment [1]. The researchers conducted database searches in Medline, Scopus, Emcare, and the Cochrane Central Register of Controlled Trials. They included only randomized controlled trials (RCTs) in English that compared 4% this compound with 2% lidocaine. The primary outcome measure was "anaesthetic success," a binary outcome defined per the criteria of each included study, often as the ability to complete a dental procedure without patient-reported pain. Data were pooled using a random-effects model in Cochrane Review Manager software to calculate odds ratios (ORs) with 95% confidence intervals (CIs) [1].
Split-Mouth Study on Duration & Pain: A 2023 split-mouth comparative study specifically investigated the duration of action and pain control for orthodontic premolar extractions [2]. The study involved 50 patients requiring bilateral extractions.
While both drugs share a primary mechanism, their structural differences influence their pharmacological profile.
Mechanism of Action: Both this compound and lidocaine are amide-type local anesthetics. They produce anesthesia by reversibly blocking voltage-gated sodium channels on neuronal membranes. This binding inhibits the influx of sodium ions, preventing the initiation and conduction of nerve impulses [4] [5]. This compound's distinct structure features a thiophene ring (instead of a benzene ring) and an ester group. The thiophene ring increases lipid solubility, potentially facilitating better diffusion through nerve sheaths and lipid membranes [4] [1].
Neurotoxicity Profile (In Vitro Evidence): Concerns have been raised about a potential link between 4% this compound and post-operative paresthesia. However, a 2018 laboratory study on human neural (SH-SY5Y) cells compared the neurotoxic effects of clinical formulations of both drugs. The study measured cell viability and the reversibility of nerve conduction block. Contrary to some clinical concerns, the results indicated that This compound was not more neurotoxic than lidocaine in this model. Lidocaine, in its pure form, showed a more significant reduction in cell survival and a greater residual block on cellular responsiveness after the drug was washed out [6].
The split-mouth study design provides a robust method for direct comparison, with its workflow visualized below.
The molecular structures of this compound and lidocaine account for their differing pharmacological profiles, as illustrated in the following diagram of their mechanism.
| Feature | Articaine | Prilocaine |
|---|---|---|
| Chemical Classification | Amide (with additional ester group) [1] [2] | Amide [3] |
| Common Formulations | 4% with 1:100,000 or 1:200,000 adrenaline [4] [2] | 3% with felypressin [3] |
| Metabolism | Primarily in blood plasma via esterases; rapid hydrolysis [4] [2] | In liver, lungs, and kidneys [3] |
| Elimination Half-life | 20-30 minutes [1] | Information not explicitly stated in search results |
| Unique Risks | Transient paresthesia (lingual nerve) [5] [2] | Methemoglobinemia [5] [3] |
| Contraindications | Hypersensitivity to amide anesthetics or metabisulfites [2] | Idiopathic/congenital methemoglobinemia; unstable angina; late pregnancy [3] |
| Key Safety Advantage | Rapid metabolism may lower systemic toxicity risk; safer for patients with liver impairment [5] [4] | Less systemic toxicity; preferred when adrenaline is contraindicated [5] [3] |
Clinical studies and meta-analyses provide evidence for their comparative performance.
The distinct safety profiles of these drugs are largely determined by their metabolic pathways, which you can see in the diagram below.
The diagram illustrates two key points:
The table below summarizes the key comparative data from human clinical trials.
| Parameter | Articaine | Bupivacaine | Clinical Context & Notes |
|---|---|---|---|
| Typical Onset of Action | Fast-acting [1] | Slow onset [2] | In maxillary infiltrations, this compound and bupivacaine showed similar latency times [3]. |
| Duration of Anesthesia | Shorter duration [4] [5] | Long duration [2] | In spinal anesthesia, this compound's motor block was about 100 min vs. bupivacaine's 300+ min [4] [5]. |
| Duration of Post-op Analgesia | Shorter (e.g., 167 min) [3] | Longer (e.g., 336 min) [3] | Data from maxillary infiltration showing nearly double the duration with bupivacaine [3]. |
| Time to First Rescue Medication | Sooner [1] | Later [1] | Consistent with its longer analgesic effect, bupivacaine delays the need for additional pain relief [1]. |
| Common Clinical Formulations | 4% with epinephrine [3] [1] | 0.5% with epinephrine [3] [1] | Concentrations are specific to the cited dental infiltration studies. |
For a deeper understanding, here is a detailed look at the methodologies and results from two key comparative studies.
This study directly compared the two anesthetics in a triple-blind, split-mouth randomized clinical trial [3].
This study compared the drugs in a context requiring a different block technique.
Both this compound and bupivacaine are amide-type local anesthetics. Their primary mechanism of action is the reversible blockade of voltage-gated sodium channels on the neuronal membrane. This inhibits the influx of sodium ions, preventing the generation and conduction of nerve impulses, ultimately leading to a loss of sensation [6].
The following diagram illustrates the general workflow of a comparative clinical trial, as seen in the studies cited.
The following data is from a 2015 study that exposed human neuroblastoma cells (SH-SY5Y) to various local anesthetics for 20 minutes. The toxicity is represented by the LD₅₀ (mM), which is the concentration required to kill 50% of the cells. A lower LD₅₀ indicates higher toxicity [1] [2].
| Local Anesthetic | Relative Toxicity Group | LD₅₀ (mM) Mean ± SEM | Toxic Equipotency (Normalized to Lidocaine) |
|---|---|---|---|
| Bupivacaine | High | 0.95 ± 0.08 | 0.28x (More Toxic) |
| Lidocaine | Medium | 3.35 ± 0.33 | 1.00x (Reference) |
| Prilocaine | Medium | 4.32 ± 0.39 | 1.29x |
| Mepivacaine | Medium | 4.84 ± 1.28 | 1.44x |
| Articaine | Less | 8.98 ± 2.07 | 2.68x |
| Ropivacaine | Less | 13.43 ± 0.61 | 4.01x |
This study concluded that this compound belongs to the "less toxic" group, along with ropivacaine. Its LD₅₀ was significantly higher than that of lidocaine, meaning it was less toxic to the neuronal cells under these experimental conditions [1].
Understanding the methods behind the data is crucial for interpreting results. Here are the protocols from pivotal studies.
This study found that while both anesthetics caused damage, bupivacaine induced higher levels of superoxide anions and more severe DNA damage, whereas procaine led to more peroxidation. This suggests toxicity pathways can vary by anesthetic type [3].
For researchers and drug development professionals, the evidence indicates:
| Study Focus (Year) | Anesthetic Formulations | Key Findings | Statistical Significance (P-value) |
|---|
| Root Canal Treatment (2025) [1] | Articaine 4% (1:100k epi) vs. Lidocaine 2% (1:80k epi) | • Faster Onset: 4.3 min vs. 7.8 min • Longer Duration: 120.8 min vs. 64.9 min • Better Pain Control: Lower pain score (1.09 vs. 1.63) | P < 0.001 | | Orthodontic Extractions (2023) [2] | this compound 4% (1:100k epi) vs. Lidocaine 2% (1:80k epi) | • Longer Duration: 217.5 min vs. 169.0 min • Better Pain Control: Lower pain score (1.07 vs. 1.53) | P = 0.001 | | Third Molar Surgery (2012) [3] | this compound 4% (1:100k epi) vs. Lidocaine 2% (1:100k epi) | • Longer Duration: 196.8 min vs. 175.9 min • Higher Success Rate: 96.67% vs. 86.67% • Less Anesthetic Volume Used: 1.73 ml vs. 1.86 ml | P > 0.05 (Not Significant for all parameters) |
The data in the table above is derived from rigorous randomized controlled trials. Here are the key methodological details:
Study on Root Canal Treatment (2025) [1]
Study on Orthodontic Extractions (2023) [2]
Study on Third Molar Surgery (2012) [3]
The superior diffusion capability of this compound can be traced to its unique pharmacological profile, as illustrated below.
The diagram shows how this compound's unique molecular structure drives its clinical performance [4] [5]:
| Study Focus & Design | Anesthetic Protocol | Key Efficacy Outcomes | Clinical Conclusion |
|---|
| Mandibular Posterior Teeth with Irreversible Pulpitis [1] RCT, N=152 | IANB with 2% Lidocaine (1:100,000 epi) vs. 4% this compound (1:100,000 epi) [1] | • Access Cavity Success: Lidocaine 93% vs. This compound 97% • Instrumentation Success: Lidocaine 72% vs. This compound 71% (No statistically significant difference) | this compound is clinically equivalent to lidocaine for IANB in symptomatic irreversible pulpitis [1]. | | Supplemental Buccal Infiltration after failed IANB [2] RCT, N=156 | Buccal Infiltration with this compound, Lidocaine, or Mepivacaine after failed Lidocaine IANB [2] | • this compound success rate significantly higher than Lidocaine (OR = 3.89) • VAS pain scores significantly lower for this compound after BI and during access | this compound is more successful than lidocaine for supplemental infiltration after a failed IANB [2]. | | Needle-Free Anesthesia for Root Canal Treatment [3] Prospective Trial, N=94 | Needle-free this compound vs. Conventional Lidocaine IANB [3] | • Success Rate: This compound 93.62% vs. Lidocaine 80.85% (p<0.05) • Onset Time: This compound 7.62 min vs. Lidocaine 9.35 min (p<0.05) • Lower VAS scores for this compound during procedures | this compound needle-free anesthesia showed faster onset and higher success rate than conventional lidocaine nerve block [3]. | | Maxillary Premolar Extractions [4] Split-mouth study, N=50 | Infiltration for extractions with 4% this compound (1:100,000 epi) vs. 2% Lidocaine (1:80,000 epi) [4] | • Anesthesia Duration: This compound 217 min vs. Lidocaine 169 min (p=0.001) • Pain Control (VAS): This compound 1.07 vs. Lidocaine 1.53 (p=0.001) | this compound provided a significantly longer duration and better pain control for infiltration in extractions [4]. |
For researchers looking to replicate or critique these studies, here are the detailed methodologies from the key trials cited above.
This double-blinded, randomized controlled trial compared the efficacy of IANB with the two anesthetics in mandibular posterior teeth [1].
This study evaluated the efficacy of different anesthetics as a supplemental injection when the initial IANB with lidocaine failed [2].
The following diagram illustrates the pharmacological rationale and a common clinical decision pathway when using these anesthetics for irreversible pulpitis, particularly in challenging mandibular molars.
| Clinical Context | Anesthetic Agents Compared | Key Findings on Efficacy | Source & Year |
|---|---|---|---|
| Bone Marrow Aspiration/Biopsy [1] | This compound 20 mg/ml, this compound 40 mg/ml vs. Lidocaine 20 mg/ml | No significant difference in pain scores during the procedure. Quality of anesthesia was similarly poor for both drugs, with pain correlating with patient anxiety. | Eur J Pain, 2010 [1] |
| Orthodontic Premolar Extraction [2] | 4% this compound (1:100,000 epinephrine) vs. 2% Lidocaine (1:80,000 epinephrine) | This compound was more effective: Longer anesthetic duration (217 min vs. 169 min) and better pain control (lower VAS scores). No palatal injection was needed for this compound. | Cureus, 2023 [2] |
| Root Canal (Irreversible Pulpitis) [3] | 4% this compound (1:100,000 epinephrine) vs. 2% Lidocaine (1:80,000 epinephrine) | This compound was more effective: Faster onset (4.3 min vs. 7.8 min), longer duration (~121 min vs. ~65 min), and better pain control during treatment. | Cureus, 2025 [3] |
The superior clinical performance of this compound in certain dental procedures is often attributed to its unique physicochemical properties, which enhance its bone penetration capability [2]. The following diagram illustrates the key molecular features that contribute to this.
For researchers aiming to replicate or design related studies, here are the core methodologies from the clinical trials cited.
The clinical data presents a nuanced picture for drug development professionals:
| Feature | Articaine | Lidocaine | Bupivacaine | Mepivacaine |
|---|---|---|---|---|
| Common Formulation | 4% with epinephrine 1:100,000 or 1:200,000 [1] [2] | 2% with epinephrine [1] [3] | Varies (long-acting) [1] | 3% (often without vasoconstrictor) [1] |
| Relative Anesthetic Efficacy | Superior to lidocaine in infiltration; comparable in nerve blocks [4] [1] [3] | Established gold standard [1] | Effective for long-duration surgery [1] | Intermediate efficacy [1] |
| Onset Time | Faster [4] [3] | Standard | Slow | Slower than this compound [1] |
| Metabolism | Rapid hydrolysis by plasma esterases (half-life ~20-30 min) [1] [2] | Hepatic (half-life ~90 min) [1] | Hepatic | Hepatic |
| Protein Binding | ~95% [1] | ~65% [1] | ~95% | High |
| Reported Incidence of Adverse Reactions | 2.2% (similar to lidocaine) [1] | 2.0% [1] | Information missing | Information missing |
| Key Safety Notes | Paresthesia controversy with mandibular blocks; generally low systemic toxicity risk [1] [2] | Well-established safety profile [1] | Prolonged soft tissue anesthesia; higher cardiotoxicity risk [1] | Option for patients where vasoconstrictors are contraindicated [1] |
Supporting data from recent clinical trials provide concrete evidence for this compound's profile.
A 2025 prospective clinical trial directly compared this compound and lidocaine for root canal treatment [3].
A 2025 study compared this compound delivered via needle-free jet injector to conventional lidocaine nerve block [4].
The experimental workflow for these types of clinical comparisons can be summarized as follows:
Summary of clinical trial workflow for comparing anesthetics
For researchers and drug development professionals, the data indicates:
Irritant